(+)-Ketorolac
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKMVRBQXNZKK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317579 | |
| Record name | (+)-Ketorolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66635-93-6 | |
| Record name | (+)-Ketorolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66635-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Ketorolac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Ketorolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KETOROLAC, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10A5O25ILE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enantioselective Synthesis of (+)-Ketorolac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its significant analgesic properties. It is commercially available as a racemic mixture of its two enantiomers, (+)-R-Ketorolac and (-)-S-Ketorolac. The pharmacological activity of Ketorolac is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active in this regard. However, recent studies have suggested that the (R)-enantiomer may possess other therapeutic benefits, including activity against certain types of cancer. The differential pharmacological profiles of the enantiomers underscore the importance of enantiomer-specific synthesis to provide pure (+)-Ketorolac for targeted therapeutic applications and to minimize potential side effects associated with the less active enantiomer.
This in-depth technical guide explores the core strategies for the enantioselective synthesis of this compound, with a primary focus on enzymatic kinetic resolution. It provides a comprehensive overview of the methodologies, detailed experimental protocols, and quantitative data to support researchers and professionals in the development of efficient and scalable synthetic routes.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Ketorolac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3] By blocking the action of COX enzymes, Ketorolac reduces the production of prostaglandins, thereby alleviating pain and inflammation.[1][3] The (S)-enantiomer of Ketorolac is the primary inhibitor of both COX-1 and COX-2.[4]
Enantioselective Synthetic Strategies
The synthesis of enantiomerically pure this compound can be achieved through several key strategies, including:
-
Enzymatic Kinetic Resolution (EKR): This is a highly effective method that utilizes the stereoselectivity of enzymes to separate a racemic mixture.
-
Asymmetric Organocatalysis: This approach employs small organic molecules as chiral catalysts to induce enantioselectivity in a chemical transformation.
-
Chiral Auxiliary-Mediated Synthesis: This classic method involves the temporary attachment of a chiral molecule to a substrate to direct the stereochemical outcome of a reaction.
This guide will focus on the most well-documented and efficient method, Enzymatic Kinetic Resolution.
Enzymatic Kinetic Resolution of Racemic Ketorolac
Enzymatic kinetic resolution (EKR) has emerged as a powerful and green methodology for the preparation of enantiomerically pure pharmaceuticals. For the synthesis of this compound, lipases, particularly Candida antarctica Lipase B (CALB), have shown excellent enantioselectivity and efficiency.[1][2] The principle of this method lies in the enzyme's ability to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers.
A particularly innovative and efficient approach is the use of mechanoenzymatic kinetic resolution .[1] This solvent-free or low-solvent method combines the enzymatic reaction with mechanical milling, which can enhance reaction rates and simplify downstream processing.
Key Strategy: Dual Mechanoenzymatic Kinetic Resolution
This strategy allows for the isolation of both (+)-R- and (-)-S-enantiomers of Ketorolac with high enantiomeric purity through two distinct pathways:
-
Enantioselective Esterification of Racemic Ketorolac: In this pathway, racemic Ketorolac is reacted with an alcohol in the presence of CALB. The enzyme preferentially catalyzes the esterification of the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted acid.
-
Enantioselective Hydrolysis of Racemic Ketorolac Esters: Alternatively, a racemic ester of Ketorolac is subjected to hydrolysis catalyzed by CALB. The enzyme selectively hydrolyzes the (R)-ester to the corresponding carboxylic acid, leaving the (S)-ester unreacted.
Quantitative Data from Mechanoenzymatic Kinetic Resolution
The following table summarizes the quantitative data obtained from the mechanoenzymatic kinetic resolution of racemic Ketorolac using immobilized CALB.[1]
| Method | Substrate | Product 1 (ee) | Product 2 (ee) | Conversion (%) |
| Enantioselective Esterification | Racemic Ketorolac | (S)-Ketorolac (>83%) | (R)-Ketorolac Ester (>99%) | ~46% |
| Enantioselective Hydrolysis | Racemic Ketorolac n-propyl ester | (S)-Ketorolac n-propyl ester (>99%) | (R)-Ketorolac (>83%) | ~50% |
ee: enantiomeric excess
Detailed Experimental Protocols
The following are generalized experimental protocols based on reported methodologies for the enzymatic kinetic resolution of Ketorolac and related compounds. Researchers should optimize these conditions for their specific experimental setup.
Protocol 1: Mechanoenzymatic Enantioselective Esterification of Racemic Ketorolac
Materials:
-
Racemic Ketorolac
-
Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym® 435)
-
Anhydrous alcohol (e.g., 1-octanol)
-
Milling apparatus (e.g., ball mill) with agate or stainless steel jars and balls
-
Solvents for work-up and analysis (e.g., ethyl acetate, hexane, sodium bicarbonate solution)
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a milling jar, place racemic Ketorolac (1.0 eq), immobilized CALB (e.g., 30 mg per 100 mg of substrate), and the alcohol (e.g., 1.5 eq). Add the milling balls.
-
Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for a predetermined time (e.g., 3 hours). The reaction progress should be monitored by taking small aliquots and analyzing them by chiral HPLC.
-
Work-up: After the desired conversion is reached (typically around 50%), transfer the reaction mixture to a flask using a suitable solvent like ethyl acetate.
-
Separation: Filter to remove the immobilized enzyme. The filtrate contains the unreacted (S)-Ketorolac and the (R)-Ketorolac ester.
-
Extraction: Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic (S)-Ketorolac. The organic layer will contain the (R)-Ketorolac ester.
-
Isolation of (S)-Ketorolac: Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of ~2 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (S)-Ketorolac.
-
Isolation of (R)-Ketorolac Ester: The organic layer from step 5 can be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield the (R)-Ketorolac ester. This ester can be hydrolyzed to (R)-Ketorolac if desired.
-
Analysis: Determine the enantiomeric excess of the obtained (S)-Ketorolac and (R)-Ketorolac ester using chiral HPLC.
Protocol 2: Enzymatic Enantioselective Hydrolysis of Racemic Ketorolac Ester
Materials:
-
Racemic Ketorolac ester (e.g., methyl or n-propyl ester)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic solvent (e.g., toluene or isooctane)
-
Solvents for work-up and analysis
-
Chiral HPLC column
Procedure:
-
Reaction Setup: Dissolve the racemic Ketorolac ester in an organic solvent. Add the phosphate buffer and the immobilized CALB.
-
Reaction: Stir the biphasic mixture at a controlled temperature (e.g., 45°C) for a specified time. Monitor the reaction progress by chiral HPLC.
-
Work-up: Once the reaction reaches approximately 50% conversion, separate the organic and aqueous layers.
-
Separation: The organic layer contains the unreacted (S)-Ketorolac ester. The aqueous layer contains the sodium salt of the (R)-Ketorolac.
-
Isolation of (S)-Ketorolac Ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the (S)-Ketorolac ester. This can be hydrolyzed to (S)-Ketorolac.
-
Isolation of (R)-Ketorolac: Acidify the aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate. Dry the organic layer, filter, and evaporate the solvent to yield (R)-Ketorolac.
-
Analysis: Determine the enantiomeric excess of the products using chiral HPLC.
Conclusion
The enantioselective synthesis of this compound is a critical endeavor for the development of safer and more effective therapeutic agents. Enzymatic kinetic resolution, particularly through mechanoenzymatic approaches using Candida antarctica Lipase B, offers a highly efficient, environmentally friendly, and scalable method for obtaining both enantiomers of Ketorolac with high optical purity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the synthesis and application of enantiomerically pure this compound. Further exploration into asymmetric organocatalysis and chiral auxiliary-mediated routes will continue to expand the synthetic chemist's toolbox for accessing this important pharmaceutical compound.
References
- 1. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]
- 2. Ketorolac - Wikipedia [en.wikipedia.org]
- 3. Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
The Structure-Activity Relationship of (+)-Ketorolac: A Deep Dive into a Potent Analgesic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(+)-Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of moderate to severe pain. Its efficacy is rooted in its chemical structure and its interaction with key enzymes in the inflammatory cascade. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound, offering insights for the rational design of novel analgesic and anti-inflammatory agents. We will delve into the critical structural features governing its biological activity, present quantitative data for key analogs, and provide detailed experimental protocols for assessing their pharmacological effects.
Mechanism of Action: Targeting Prostaglandin Synthesis
Ketorolac exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[4] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the gastrointestinal and renal side effects.[4][5] The acidic nature of the carboxylic acid group in Ketorolac is crucial for its interaction with the active site of the COX enzymes, particularly with a key arginine residue.[6]
The Prostaglandin Synthesis Pathway and NSAID Inhibition
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGF2α, PGI2) and thromboxane A2 (TXA2), each with distinct biological functions. NSAIDs, including Ketorolac, intervene at the COX enzyme step, thereby blocking the entire downstream cascade of prostanoid production.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. KETOROLAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Precision of Pain Relief: A Technical Guide to (+)-Ketorolac's Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of (+)-Ketorolac, the pharmacologically active S-enantiomer of Ketorolac, with a specific focus on its interaction with cyclooxygenase (COX) enzymes. By providing a detailed examination of its inhibitory activity, experimental methodologies, and the relevant biochemical pathways, this document serves as a comprehensive resource for professionals in the field of pharmacology and drug development.
Executive Summary
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for the short-term management of moderate to severe pain.[1] Its therapeutic effects are primarily attributed to the S-enantiomer, this compound, which acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition blocks the biosynthesis of prostaglandins, key mediators of pain, inflammation, and fever.[3] Understanding the nuances of this compound's interaction with COX isoforms is critical for optimizing its clinical application and for the development of future analgesic agents with improved selectivity and safety profiles.
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action for this compound involves the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3]
-
COX-1 is a constitutively expressed enzyme found in most tissues, including the gastric mucosa, platelets, and kidneys. It plays a crucial role in maintaining normal physiological functions such as gastrointestinal mucosal protection and platelet aggregation.[3]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation and pain.[3]
This compound, the S-enantiomer, is responsible for the majority of the COX inhibitory activity, while the R-enantiomer is significantly less active against both isoforms.[2] By blocking the active site of both COX-1 and COX-2, this compound prevents the synthesis of prostaglandins, thereby exerting its potent analgesic and anti-inflammatory effects.[3] Nuclear magnetic resonance (NMR) studies suggest that ketorolac binds to the COX-2 active site in a manner similar to other NSAIDs like diclofenac.[5][6]
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound and its racemic mixture against COX-1 and COX-2 has been determined in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Enzyme | IC50 (µM) | Source |
| (+)-S-Ketorolac | Rat COX-1 | 0.10 | [7] |
| (R)-Ketorolac | Rat COX-1 | > 100 | [7] |
| Ketorolac (Racemic) | Human COX-1 | 1.23 | [7] |
| Ketorolac (Racemic) | Human COX-2 | 3.50 | [7] |
| Ketorolac (Racemic) | COX-1 | 0.02 | [8][9] |
| Ketorolac (Racemic) | COX-2 | 0.12 | [8][9] |
| Ketorolac (Racemic) | COX-1 | 0.02 (20 nM) | [10][11] |
| Ketorolac (Racemic) | COX-2 | 0.02 (20 nM) | [10][11] |
Note: IC50 values can vary depending on the experimental conditions, enzyme source (species and recombinant vs. native), and assay methodology.
Detailed Experimental Protocols
The determination of COX inhibitory activity of compounds like this compound is typically performed using in vitro enzyme assays. Below is a detailed methodology synthesized from common experimental protocols.
In Vitro COX Inhibition Assay (Colorimetric or Fluorometric)
This protocol outlines the general steps for determining the IC50 of a test compound against purified COX-1 and COX-2 enzymes.
4.1.1. Materials and Reagents:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection probe (for fluorometric or colorimetric readout)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well plates
4.1.2. Assay Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Keep the enzymes on ice.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, heme cofactor, and the detection probe.
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound) to the wells. For control wells, add the solvent (e.g., DMSO) without the inhibitor.
-
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to each well to initiate a pre-incubation period with the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells simultaneously.
-
Signal Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The kinetic reading is typically taken over a period of 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
Visualizing the Molecular Interactions and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Prostaglandin Synthesis Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Cyclooxygenase (COX) Inhibition Assay.
Caption: Comparative Cyclooxygenase Inhibition by Ketorolac Enantiomers.
Conclusion
This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its primary mechanism of action, the blockade of prostaglandin synthesis, is well-established and forms the basis of its powerful analgesic and anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals. Future research may focus on developing more selective COX-2 inhibitors based on the ketorolac scaffold to minimize the side effects associated with COX-1 inhibition while retaining potent analgesic efficacy.
References
- 1. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. Facebook [cancer.gov]
- 5. Binding of ibuprofen, ketorolac, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. selleck.co.jp [selleck.co.jp]
A Technical Guide to the Discovery and Development of Ketorolac
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) distinguished by its significant analgesic properties, positioning it as a critical non-opioid option for the management of moderate to severe pain. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ketorolac. It details the pharmacological rationale, chemical synthesis, including the preparation of its tromethamine salt to improve solubility, and the resolution of its enantiomers. The document summarizes its pharmacokinetic and pharmacodynamic profiles, presents key clinical efficacy and safety data in structured tables, and outlines detailed experimental protocols. Through Graphviz visualizations, critical pathways and workflows are illustrated to provide a clear and in-depth understanding for professionals in drug development and research.
Introduction and Rationale
Ketorolac, sold under brand names including Toradol, is a first-generation non-steroidal anti-inflammatory drug (NSAID) developed for its potent analgesic efficacy, which is comparable to that of some opioids.[1][2] It was patented in 1976 and received approval for medical use in 1989.[3] The primary indication for Ketorolac is the short-term management of moderate to severe acute pain that requires analgesia at the opioid level.[4]
Ketorolac is a member of the heterocyclic acetic acid class of drugs and is administered as a racemic mixture of its S-(-)- and R-(+)-enantiomers.[2][5] The majority of its analgesic and anti-inflammatory activity resides in the S-(-)-enantiomer.[2][6] The R-(+)-enantiomer, while less active in inhibiting prostaglandin synthesis, may also contribute to the overall analgesic effect through other mechanisms.[2] The development of Ketorolac as a racemate was standard practice at the time of its discovery, though the modern trend in drug development often favors single-enantiomer drugs to reduce metabolic burden and potential side effects from the less active isomer, a concept known as "chiral switching." A notable example of this is Dexketoprofen, the active S-(+)-enantiomer of Ketoprofen, which was developed to offer similar efficacy to the racemate at a lower dose.[7][8]
To enhance its solubility and allow for parenteral administration, Ketorolac is formulated as a tromethamine salt.[9] This guide will delve into the technical aspects of Ketorolac's journey from discovery to clinical application.
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for Ketorolac is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[10]
-
COX-1 is a constitutively expressed enzyme found in most tissues, including the gastrointestinal tract, kidneys, and platelets. It is responsible for producing prostaglandins that maintain the protective lining of the stomach.[11][12] Inhibition of COX-1 is associated with the gastrointestinal side effects common to non-selective NSAIDs.[10]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[11][12] Its inhibition is primarily responsible for the anti-inflammatory and analgesic effects of NSAIDs.[2]
By blocking both COX isoforms, Ketorolac effectively reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.[6]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Ketorolac.
Chemical Synthesis and Manufacturing
The synthesis of Ketorolac and its tromethamine salt has been described in various patents and publications. The process generally involves the creation of the pyrrolizine core structure followed by functional group manipulations.
General Synthesis of Racemic Ketorolac
A common synthetic route starts from 2-benzoylpyrrole and involves multiple steps to construct the final fused-ring system.
Experimental Protocol: One-Pot Synthesis of Ketorolac Tromethamine
This protocol is adapted from patent literature describing a "one-pot" method to improve efficiency.[13]
-
Cyclization: 5-benzoyl pyrrole-2-methane tricarboxylic acid triethyl is reacted with 1,2-dichloroethane to form 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-diethyl dicarboxylate via a ring-closure reaction. The mixture is heated and stirred at reflux.
-
Hydrolysis and Decarboxylation: After cooling and filtration, the intermediate from Step 1 is directly used without further purification. It undergoes hydrolysis and decarboxylation upon heating with a strong acid (e.g., concentrated hydrochloric acid) to yield the free acid form of Ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid).
-
Salt Formation: Without isolating the free acid, tromethamine (2-amino-2-(hydroxymethyl)propane-1,3-diol) and a suitable solvent (e.g., ethanol) are added directly to the reaction mixture.
-
Crystallization and Isolation: The mixture is heated to reflux to ensure complete salt formation and then cooled to induce crystallization. The resulting Ketorolac tromethamine salt is collected by filtration and dried.
This one-pot approach reduces material loss, minimizes the use of purification steps, and improves overall yield, making it suitable for industrial production.[13]
Caption: One-Pot Synthesis Workflow for Ketorolac Tromethamine.
Preparation of Ketorolac Tromethamine Salt
The tromethamine salt is preferred due to its enhanced aqueous solubility, which is crucial for parenteral formulations.
Experimental Protocol: Salt Formation from Purified Ketorolac Acid
This protocol is based on a method using a three-part solvent system.[14]
-
Dissolution: Dissolve Ketorolac free acid in a suitable solvent such as isopropanol (e.g., 20g of acid in ~156g of isopropanol).
-
Tromethamine Solution: In a separate container, dissolve tromethamine in water (e.g., 12g of tromethamine in 25g of water).
-
Mixing and Filtration: Add the aqueous tromethamine solution to the Ketorolac acid solution. Heat the mixture (e.g., to 40°C) until a clear solution is obtained. Filter the solution through a sub-micron filter (e.g., 0.2 micron) to remove any particulates.
-
Crystallization: Add a non-polar organic solvent, such as ethyl acetate (~356g), to the clear filtrate.
-
Distillation and Isolation: Distill the ternary solution (isopropanol/water/ethyl acetate) under atmospheric or vacuum conditions until the volume is reduced by approximately half. Cool the resulting concentrate (e.g., to 10°C) to induce crystallization.
-
Drying: Collect the solid Ketorolac tromethamine by filtration and dry under vacuum.
Pharmacological and Pharmacokinetic Profile
Ketorolac exhibits rapid absorption and a relatively short half-life, making it suitable for managing acute pain.
Pharmacokinetics
The pharmacokinetic parameters of Ketorolac are well-characterized. The tromethamine salt form facilitates rapid absorption after oral or intramuscular administration.
Table 1: Summary of Pharmacokinetic Parameters of Ketorolac
| Parameter | Oral Administration | IV/IM Administration | Ophthalmic Administration |
| Bioavailability | Well-absorbed | 100% | Low systemic absorption |
| Time to Peak (Tmax) | 1-2 hours[15] | 30-60 minutes[16] | N/A |
| Protein Binding | >99% (highly bound to albumin)[1] | >99%[1] | N/A |
| Volume of Distribution | ~0.11 - 0.25 L/kg | ~13 Liters[1] | N/A |
| Metabolism | Hepatic (hydroxylation and conjugation)[1] | Hepatic[1] | Minimal |
| Elimination Half-life | 3.5 - 9.2 hours (young adults)[15] | 5 - 6 hours[1] | N/A |
| Excretion | Primarily renal (~92% in urine)[15] | Primarily renal[1] | N/A |
Note: Values can vary based on patient age, renal function, and specific formulation.
Pharmacodynamics
The primary pharmacodynamic effect of Ketorolac is analgesia, which begins within 30 to 60 minutes after IV or IM administration, with peak effects occurring at 1 to 3 hours.[16] The duration of the analgesic effect is typically 4 to 8 hours.[3][16] Its anti-inflammatory effects are moderate.[15] Unlike opioids, Ketorolac does not cause respiratory depression, sedation, or physical dependence, making it a valuable alternative or adjunct in pain management.[17]
Clinical Development and Efficacy
Ketorolac has been extensively studied in various clinical trials for the management of acute pain, particularly in postoperative settings.
Logical Flow of Drug Development
The development of Ketorolac followed a standard pharmaceutical pipeline, from initial discovery and preclinical testing to multi-phase clinical trials and post-market surveillance.
Caption: Generalized Drug Development Lifecycle for Ketorolac.
Clinical Efficacy Data
Clinical trials have consistently demonstrated the efficacy of Ketorolac in managing moderate to severe pain. It has been shown to be superior to placebo and non-inferior or superior to other NSAIDs like naproxen.[18] A key clinical application is its use as an opioid-sparing agent, where its co-administration significantly reduces the total opioid dosage required for adequate pain control.[1]
Table 2: Summary of Selected Clinical Trial Data for Ketorolac
| Trial Focus | Comparator(s) | Key Efficacy Outcome(s) | Result(s) |
| Acute Low Back Pain [18] | Naproxen | Pain reduction (VAS score) over 5 days. | Ketorolac was not inferior to naproxen. A higher percentage of patients in the Ketorolac group reported pain relief 60 minutes after the first dose (24.2% vs. 6.5%).[18] |
| Postoperative Pain [19] | Placebo, Morphine | Pain relief, opioid consumption. | Ketorolac (10-30 mg) demonstrated analgesic efficacy comparable to standard doses of morphine. It significantly reduced the need for rescue opioid medication.[1][19] |
| Cancer Pain [19] | Diclofenac | Pain relief in patients with cancer-related pain. | A single dose of Ketorolac (10 mg) was found to be similar in analgesic efficacy to diclofenac.[19] |
Safety and Tolerability
While effective, the use of Ketorolac is limited by its potential for serious adverse effects, primarily related to its potent inhibition of COX-1.
Table 3: Common and Serious Adverse Effects of Ketorolac
| System Organ Class | Common Adverse Effects (>1%) | Serious Adverse Effects (<1%) |
| Gastrointestinal | Nausea, dyspepsia, abdominal pain, diarrhea, constipation.[6] | GI bleeding, peptic ulceration, perforation (can be fatal).[4] |
| Renal | Edema, fluid retention. | Acute renal failure, especially in at-risk patients (e.g., hypovolemia).[3] |
| Cardiovascular | Hypertension.[6] | Increased risk of myocardial infarction and stroke (class effect for NSAIDs).[3] |
| Hematologic | Inhibition of platelet aggregation, increased bleeding time.[4] | Hemorrhage (contraindicated in patients with active bleeding).[4] |
| Central Nervous System | Headache, dizziness, somnolence.[6] | Cerebrovascular bleeding.[4] |
Due to these risks, the total duration of Ketorolac therapy (combined parenteral and oral) is restricted to a maximum of five days in adults.[4] Its use is contraindicated in patients with active peptic ulcer disease, recent GI bleeding, advanced renal impairment, and before major surgery.[4][6]
Conclusion
Ketorolac represents a significant development in the field of analgesia, offering potent, non-narcotic pain relief for acute conditions. Its discovery was driven by the need for an injectable NSAID that could serve as an alternative to opioids, thereby avoiding their associated risks of respiratory depression and dependence. The formulation of Ketorolac as a tromethamine salt was a key step in enabling its parenteral use. While its powerful mechanism of non-selective COX inhibition provides excellent efficacy, it also carries significant risks, particularly for the gastrointestinal and renal systems, which necessitates its restricted short-term use. For researchers and drug developers, the story of Ketorolac underscores the enduring challenge of balancing efficacy and safety in the development of anti-inflammatory and analgesic agents.
References
- 1. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ketorolac - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. ketorolac | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. clinicalpub.com [clinicalpub.com]
- 8. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 11. verywellhealth.com [verywellhealth.com]
- 12. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN100484938C - Method for preparing ketorolac tromethamine - Google Patents [patents.google.com]
- 14. US6191285B1 - Process for the preparation of ketorolac tromethamine - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Double-blind, randomized, double-dummy clinical trial comparing the efficacy of ketorolac trometamol and naproxen for acute low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Analgesic Efficacy of IV and IM Ketorolac: A Systematic Review | NCCCP [ncccp.net]
Physicochemical Properties of (+)-Ketorolac Tromethamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the dextrorotatory enantiomer of Ketorolac tromethamine, (+)-Ketorolac tromethamine. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.
Chemical Identity and Structure
This compound is the R-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac. It is administered as a tromethamine salt to enhance its aqueous solubility. While the analgesic and anti-inflammatory activity of Ketorolac is primarily attributed to the (S)-(-)-enantiomer through the inhibition of cyclooxygenase (COX) enzymes, the (R)-(+)-enantiomer also exhibits some biological activity and its physicochemical characteristics are crucial for understanding the overall behavior of the racemic mixture.
Chemical Name: (R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)
Molecular Formula: C₁₅H₁₃NO₃ · C₄H₁₁NO₃
Molecular Weight: 376.41 g/mol [1]
Tabulated Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and its tromethamine salt, with comparative data for the racemic mixture where available.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Physical State | Crystalline solid | [2] |
| Color | White to off-white | [2] |
| pKa (of Ketorolac) | 3.5 | [1] |
| UV-Vis λmax (in Methanol) | 245 nm, 312 nm |
Table 2: Melting Point
| Compound | Melting Point (°C) | Reference |
| This compound | 174 | |
| Racemic Ketorolac | 160-161 | |
| Racemic Ketorolac Tromethamine | 162-165 | [3] |
Table 3: Solubility of Racemic Ketorolac Tromethamine
| Solvent | Solubility | Reference |
| Water | Freely soluble | |
| Methanol | Freely soluble | |
| Ethanol | Slightly soluble | |
| Acetone | Practically insoluble | |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [2] |
| Dimethylformamide (DMF) | ~50 mg/mL | [2] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~26 mg/mL | [2] |
Table 4: Optical Properties of Ketorolac Enantiomers
| Enantiomer | Specific Rotation [α]D (c=1 in Methanol) | Reference |
| This compound | +173° | |
| (-)-Ketorolac | -176° |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (+) and (-) enantiomers of Ketorolac.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., α1-acid glycoprotein (AGP) column).
Reagents:
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Ketorolac tromethamine reference standard (racemic)
-
This compound and (-)-Ketorolac reference standards
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1 M sodium phosphate buffer. Adjust the pH to 4.5 with phosphoric acid. The mobile phase consists of this buffer and isopropanol in a 98:2 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[4]
-
Standard Solution Preparation: Prepare a stock solution of racemic Ketorolac tromethamine in methanol. From this stock, prepare a series of working standard solutions at different concentrations. Prepare individual standard solutions of this compound and (-)-Ketorolac to determine their respective retention times.
-
Chromatographic Conditions:
-
Column: Chiral AGP column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 322 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The R-(+)-enantiomer typically elutes before the S-(-)-enantiomer under these conditions.[5]
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Determine the concentration of each enantiomer in the sample solutions from the calibration curve.
Determination of UV-Vis Absorption Maxima
Objective: To determine the wavelengths of maximum absorbance (λmax) of Ketorolac tromethamine.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol (spectroscopic grade)
-
Ketorolac tromethamine reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of Ketorolac tromethamine and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Blank Preparation: Use methanol as the blank.
-
Spectral Scan:
-
Fill a quartz cuvette with the blank solution and zero the spectrophotometer.
-
Rinse the cuvette with the standard solution and then fill it.
-
Scan the sample from 200 to 400 nm.
-
-
Determination of λmax: Identify the wavelengths at which the absorbance is maximal. For Ketorolac tromethamine in methanol, two absorption maxima are typically observed.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of Ketorolac tromethamine in a specific solvent.
Instrumentation:
-
Shaking incubator or wrist-action shaker
-
Centrifuge
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Reagents:
-
Ketorolac tromethamine
-
Solvent of interest (e.g., water, PBS pH 7.4)
Procedure:
-
Sample Preparation: Add an excess amount of Ketorolac tromethamine to a known volume of the solvent in a sealed container. The excess solid should be visible.
-
Equilibration: Place the container in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of Ketorolac tromethamine in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of Ketorolac.
Instrumentation:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer
Reagents:
-
Ketorolac
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (carbonate-free)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of Ketorolac and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: General workflow for the physicochemical characterization of this compound tromethamine.
Chiral HPLC Separation Workflow
Caption: Step-by-step workflow for the chiral separation of Ketorolac enantiomers by HPLC.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Development and Validation of Ketorolac Tromethamine in Bulk and Pharmaceutical [ijaresm.com]
- 4. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Enantioselective Pharmacology of Ketorolac Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketorolac is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for the short-term management of moderate to severe pain.[1][2] It is administered as a racemic mixture of two enantiomers, (S)-ketorolac and (R)-ketorolac.[1] These isomers, while chemically similar, exhibit significant differences in their pharmacological profiles, a phenomenon known as enantioselective pharmacology. This technical guide provides an in-depth analysis of the distinct pharmacokinetic and pharmacodynamic properties of (S)- and (R)-ketorolac, offering valuable insights for researchers and professionals in drug development.
The primary mechanism of action for ketorolac, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[3][4] The analgesic and anti-inflammatory effects of ketorolac are predominantly attributed to the (S)-enantiomer, which is a potent inhibitor of both COX-1 and COX-2.[5][6] In contrast, the (R)-enantiomer is significantly less active as a COX inhibitor.[5] However, emerging research suggests that (R)-ketorolac may possess analgesic properties independent of COX inhibition, potentially offering a safer therapeutic profile with reduced ulcerogenic potential.[5][7]
This guide will delve into the quantitative differences in the activity of these isomers, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows to facilitate a comprehensive understanding of the enantioselective pharmacology of ketorolac.
Data Presentation
Pharmacokinetic Parameters of Ketorolac Isomers
The disposition of ketorolac in the body is highly stereoselective, with the (S)-enantiomer generally exhibiting faster clearance and a shorter half-life compared to the (R)-enantiomer.[1][8] This results in different plasma concentration profiles for each isomer after administration of the racemic mixture.
| Parameter | (S)-Ketorolac | (R)-Ketorolac | Reference |
| Clearance | ~2-4 times faster than (R)-isomer | Slower clearance | [1][8] |
| Terminal Half-life | Shorter | Longer | [8] |
| Volume of Distribution | Greater | Smaller | [8] |
| AUC (Area Under the Curve) | Lower | Higher | [8] |
Table 1: Comparative Pharmacokinetic Parameters of (S)- and (R)-Ketorolac.
Cyclooxygenase (COX) Inhibition by Ketorolac Isomers
The anti-inflammatory and analgesic effects of ketorolac are primarily mediated by the inhibition of COX enzymes. The (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, whereas the (R)-enantiomer is significantly less active.
| Enzyme | (S)-Ketorolac IC₅₀ (µM) | (R)-Ketorolac IC₅₀ (µM) | Racemic Ketorolac IC₅₀ (µM) | Reference |
| Human COX-1 | - | - | 1.23 | [6] |
| Human COX-2 | - | - | 3.50 | [6] |
| Rat COX-1 | 0.10 | >100 | 0.27 | [6] |
| Rat COX-2 | - | - | 2.06 | [6] |
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Ketorolac Isomers.
Analgesic Potency of Ketorolac Isomers
The differential COX inhibition by the ketorolac enantiomers translates to significant differences in their analgesic potency in various animal models.
| Animal Model | (S)-Ketorolac Potency | (R)-Ketorolac Potency | Reference |
| Murine Phenylquinone Writhing | ~10-fold more potent than (R)-isomer | Less potent | [5] |
| Rat Gait Test (Brewer's Yeast) | ~30-fold more potent than (R)-isomer | Less potent | [5] |
| Rat Acetic Acid-Induced Writhing | Possesses the biological activity of the racemate | - | [7] |
| Rat Carrageenan-Induced Paw Hyperalgesia | Possesses the biological activity of the racemate | - | [7] |
Table 3: Comparative Analgesic Potency of (S)- and (R)-Ketorolac in Animal Models.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay
This assay determines the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human or other species-specific COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a heme cofactor, and the test compound at various concentrations.
-
Enzyme Addition: The COX enzyme is added to the reaction mixture and pre-incubated.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) or other prostanoids produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.
Murine Phenylquinone Writhing Model for Analgesia
This is a widely used visceral pain model to assess the efficacy of analgesic drugs.
Methodology:
-
Animal Preparation: Male or female mice are used and acclimatized to the experimental conditions.
-
Drug Administration: The test compound (e.g., (S)-ketorolac, (R)-ketorolac, or vehicle control) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Writhing: After a predetermined pretreatment time, a solution of phenyl-p-benzoquinone (phenylquinone) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation and Counting: The number of writhes is counted for a specific period (e.g., 5-10 minutes) following the phenylquinone injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose of the test compound compared to the vehicle control group. The dose that produces 50% inhibition (ID₅₀) is then determined.[9]
Rat Gait Test for Analgesia in Inflammatory Pain
This model assesses pain-related changes in the walking pattern of rats with localized inflammation.
Methodology:
-
Induction of Inflammation: Inflammation is induced in one hind paw of the rat by injecting an inflammatory agent, such as brewer's yeast or carrageenan.
-
Drug Administration: The test compound or vehicle is administered to the animals.
-
Gait Analysis: At various time points after drug administration, the rats are allowed to walk on a specialized gait analysis system (e.g., a pressure-sensitive walkway).
-
Parameter Measurement: Various gait parameters are measured, including stance time, swing time, and paw pressure of both the inflamed and contralateral paws.
-
Data Analysis: Changes in gait parameters indicative of pain reduction (e.g., increased weight-bearing on the inflamed paw) are quantified and compared between the drug-treated and control groups.[10][11]
Assessment of Ulcerogenic Potential
This protocol evaluates the potential of NSAIDs to cause gastric mucosal damage.
Methodology:
-
Animal Preparation: Rats are fasted overnight with free access to water.
-
Drug Administration: The test compound is administered orally.
-
Observation Period: The animals are observed for a specific period (e.g., 4-6 hours).
-
Stomach Excision and Examination: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers or other mucosal lesions.
-
Ulcer Index Scoring: The severity of gastric damage is scored based on the number and size of the lesions to calculate an ulcer index.
-
Data Analysis: The ulcer indices of the drug-treated groups are compared to that of the control group.
Mandatory Visualization
Caption: Mechanism of action of ketorolac isomers on the arachidonic acid cascade.
Caption: Experimental workflow for an in vivo analgesic potency assay.
References
- 1. Ketorolac: Package Insert / Prescribing Information [drugs.com]
- 2. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Facebook [cancer.gov]
- 5. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of the analgesic and anti-inflammatory activities of ketorolac and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gait Assessment of Pain and Analgesics: Comparison of the DigiGait™ and CatWalk™ Gait Imaging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereospecific Actions of Ketorolac Enantiomers in vivo
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers. While the analgesic and anti-inflammatory effects are well-documented, a deeper investigation reveals a fascinating stereospecificity in its in vivo actions. The pharmacological activity traditionally associated with ketorolac, namely cyclooxygenase (COX) inhibition, is almost exclusively attributed to the (S)-enantiomer.[1][2] Conversely, the (R)-enantiomer is largely inactive against COX enzymes but possesses a novel, independent mechanism of action through the inhibition of Rho-family GTPases, Rac1 and Cdc42.[3][4][5] This guide provides a comprehensive overview of the distinct pharmacodynamic and pharmacokinetic profiles of each enantiomer, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways.
Stereospecific Pharmacodynamics
The two enantiomers of ketorolac function as distinct pharmacological entities, targeting different signaling pathways.
(S)-Ketorolac: The Potent COX Inhibitor
The primary mechanism of action for the analgesic and anti-inflammatory effects of ketorolac resides with the (S)-enantiomer.[2]
-
Mechanism: (S)-Ketorolac is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. The ulcerogenic activity, a common side effect of NSAIDs, is also primarily associated with the (S)-enantiomer's inhibition of COX-1.[2]
-
Potency: In vitro and in vivo studies have consistently demonstrated that (S)-ketorolac is significantly more potent than its (R)-counterpart in inhibiting COX enzymes. The (R)-enantiomer is often reported to be over 100-fold less active against both COX subtypes.[1] In animal models of pain, such as the murine phenylquinone writhing model and the rat gait test, the (S)-enantiomer is approximately 10 to 30 times more potent than the (R)-enantiomer.[1]
(R)-Ketorolac: A Novel Rac1/Cdc42 Inhibitor
Recent research has uncovered a distinct and clinically relevant activity for the (R)-enantiomer that is independent of COX inhibition.
-
Mechanism: (R)-Ketorolac has been identified as an inhibitor of the Rho-family GTPases, Rac1 (Ras-related C3 botulinum toxin substrate 1) and Cdc42 (cell division control protein 42).[3][4][5] These proteins are crucial modulators of the actin cytoskeleton and are involved in cancer-relevant cellular functions such as adhesion, migration, and invasion.[3][6] The (S)-enantiomer shows negligible activity against these GTPase targets.[3]
-
Therapeutic Potential: This novel activity has positioned (R)-ketorolac as a potential therapeutic agent for ovarian cancer.[3][5] In vivo studies using mouse xenograft models have shown that treatment with (R)-ketorolac can decrease tumor cell engraftment and reduce overall tumor burden.[3][5] This effect is achieved by inhibiting the activity of Rac1 and Cdc42 within the tumor, without affecting the protein expression levels of these targets.[3]
Comparative Pharmacokinetics in vivo
The disposition of ketorolac in humans is subject to significant enantioselectivity, with the two isomers exhibiting different pharmacokinetic profiles.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters for (R)- and (S)-ketorolac following administration of the racemic mixture in human subjects.
Table 1: Pharmacokinetic Parameters in Healthy Adult Volunteers (Data from a study involving intramuscular administration of 30 mg racemic ketorolac tromethamine)
| Parameter | (S)-Ketorolac | (R)-Ketorolac | P-value | Reference |
| Clearance (ml h⁻¹ kg⁻¹) | 45.9 ± 10.1 | 19.0 ± 5.0 | 0.0032 | [7] |
| Half-life (h) | 2.35 ± 0.23 | 3.62 ± 0.79 | 0.026 | [7] |
| Volume of Distribution (Vd) (l kg⁻¹) | 0.135 ± 0.022 | 0.075 ± 0.014 | 0.0013 | [7] |
| AUC Ratio ((S)/(R)) | 0.442 ± 0.043 | - | 0.0001 | [7] |
Table 2: Pharmacokinetic Parameters in Children (3-18 years) (Data from a study involving intravenous administration of 0.6 mg/kg racemic ketorolac)
| Parameter | (S)-Ketorolac | (R)-Ketorolac | P-value | Reference |
| Clearance | ~4x higher than (R) | - | < 0.001 | [8][9] |
| Half-life | ~40% of (R) | - | < 0.001 | [8][9] |
| Volume of Distribution (Vd) | Greater than (R) | - | < 0.007 | [8] |
| AUC Ratio ((S)/(R)) | 0.25 ± 0.15 | - | - | [8] |
Key Pharmacokinetic Differences
-
Clearance and Half-Life: The (S)-enantiomer is cleared from the body significantly faster than the (R)-enantiomer, resulting in a much shorter half-life.[2][7][8][9] This rapid clearance means that plasma concentrations of the pharmacologically active (S)-form decline more quickly than those of the less active (R)-form.
-
Metabolism: The difference in clearance is partly explained by stereoselective metabolism. Studies in children have shown that the urinary recovery of (S)-ketorolac glucuronide is 2.3 times greater than that of the (R)-enantiomer, indicating preferential glucuronidation of the (S)-form.[8][9]
-
Chiral Inversion: Unlike some other NSAIDs, ketorolac undergoes minimal chiral inversion in vivo in humans. There is essentially no conversion of the (R)- to the (S)-enantiomer.[2][8] A small amount of inversion from (S)- to (R)-ketorolac (around 6.5%) has been observed, but this is not considered a major metabolic pathway.[2][8]
Experimental Protocols
in vivo Analgesia Assessment (Rat Gait Test)
This protocol is adapted from methods used to evaluate the analgesic properties of ketorolac enantiomers.[1]
-
Animal Model: Adult Sprague-Dawley rats.
-
Induction of Inflammation: Inject a suspension of brewer's yeast into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration: Administer (S)-ketorolac, (R)-ketorolac, or vehicle control via an appropriate route (e.g., intraperitoneal or oral) at various doses.
-
Gait Analysis: At specified time points post-dosing, assess the animal's gait. This can be done by observing the animal walking across a surface and scoring changes in paw pressure or weight-bearing on the inflamed limb. A return to normal weight-bearing indicates an analgesic effect.
-
Data Analysis: Determine the dose-response relationship for each enantiomer and calculate the relative potency.
in vivo Pharmacokinetic Study
This protocol outlines the general steps for determining the pharmacokinetic profiles of the ketorolac enantiomers.[7][9]
-
Subjects: Healthy human volunteers or an appropriate animal model.
-
Drug Administration: Administer a single dose of racemic ketorolac intravenously or intramuscularly.[7][9]
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12 hours) into heparinized tubes.[9]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Chiral HPLC Analysis:
-
Develop and validate a stereospecific high-performance liquid chromatography (HPLC) method using a chiral stationary phase column.
-
Extract ketorolac enantiomers from the plasma samples.
-
Quantify the concentration of (S)- and (R)-ketorolac in each sample against a standard curve.
-
-
Pharmacokinetic Modeling: Use non-compartmental or compartmental analysis to calculate key parameters such as clearance, half-life, volume of distribution, and area under the curve (AUC) for each enantiomer.
in vivo Ovarian Cancer Xenograft Model
This protocol is based on studies evaluating the anti-tumor effects of (R)-ketorolac.[3]
-
Animal Model: Immunocompromised mice (e.g., athymic nude female mice).
-
Cell Line: Use a human ovarian cancer cell line (e.g., SKOV3ip) modified to express a reporter like luciferase or GFP for non-invasive tumor monitoring.
-
Tumor Implantation: Inject the tumor cells intraperitoneally (i.p.) to establish a xenograft model that mimics peritoneal disease dissemination.
-
Treatment: Begin treatment with (R)-ketorolac (e.g., 1 mg/kg twice daily) or a placebo control. The drug can be administered in medicated food pellets or via i.p. injection.
-
Tumor Burden Assessment: Monitor tumor growth over a set period (e.g., 2-3 weeks) using bioluminescence imaging or by sacrificing cohorts of animals and visually counting fluorescent tumor nodules in the peritoneal cavity.
-
Target Analysis: At the end of the study, harvest tumor lysates to measure the activity of Rac1 and Cdc42 via downstream assays (e.g., Western blot for phosphorylated PAK1/2).
Conclusion and Future Directions
The stereospecific actions of ketorolac enantiomers in vivo present a compelling case for re-evaluating racemic drugs. The (S)-enantiomer is the source of the drug's potent analgesic and anti-inflammatory effects through COX inhibition, while the (R)-enantiomer possesses a distinct anti-cancer activity via inhibition of Rac1 and Cdc42 GTPases. The significant differences in their pharmacokinetic profiles, particularly the rapid clearance of the active (S)-isomer, have important clinical implications for dosing and duration of effect.
This dual-activity profile opens up new therapeutic avenues. The development of enantiopure (R)-ketorolac could provide a novel, targeted therapy for ovarian cancer with a potentially reduced side-effect profile, as it lacks the COX-inhibitory activity associated with gastrointestinal toxicity.[1] Further research should focus on optimizing the therapeutic potential of each enantiomer for specific clinical indications, moving beyond the one-size-fits-all approach of the racemic mixture.
References
- 1. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral kinetics and dynamics of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The R-enantiomer of ketorolac reduces ovarian cancer tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Actions of Ketorolac in Metastatic Ovarian Cancer. [vivo.health.unm.edu]
- 5. The R-enantiomer of ketorolac reduces ovarian cancer tumor burden in vivo. [vivo.health.unm.edu]
- 6. Dual Actions of Ketorolac in Metastatic Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of ketorolac enantiomers following intramuscular administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Enantiomer-selective pharmacokinetics and metabolism of ketorolac in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of Ketorolac Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) administered as a racemic mixture of its (S)-(-)- and (R)-(+)-enantiomers. The pharmacological activity of ketorolac resides primarily in the (S)-enantiomer. Consequently, the enantioselective analysis of ketorolac is crucial for pharmacokinetic, metabolic, and quality control studies. This application note details a robust and reproducible HPLC method for the chiral separation of ketorolac enantiomers.
Principle
The separation of ketorolac enantiomers is achieved by utilizing a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers. This differential interaction leads to different retention times for the (S)- and (R)-enantiomers, allowing for their separation and quantification. An α1-acid glycoprotein (AGP) column is a commonly used CSP for this application.
Experimental Protocols
Method 1: Chiral Separation using an α1-Acid Glycoprotein (AGP) Column
This protocol outlines a direct method for the chiral separation of ketorolac enantiomers using a commercially available chiral AGP column.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral AGP column (e.g., CHIRALPAK® AGP)
-
Ketorolac racemic standard
-
Sodium phosphate monobasic
-
Isopropanol (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Preparation of Mobile Phase and Standards
-
Mobile Phase Preparation: Prepare a 0.1 M sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid. The mobile phase consists of a mixture of this buffer and isopropanol. A common ratio is 98:2 (v/v) of 0.1 M sodium phosphate buffer (pH 4.5) to isopropanol.[1][2][3] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution Preparation: Prepare a primary stock solution of racemic ketorolac at a concentration of 100 µg/mL by dissolving the standard in methanol.[1][2] From this stock solution, prepare working standard solutions at various concentrations (e.g., ranging from 0.02 to 10 µg/mL) by diluting with the mobile phase.[1][2][3]
3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of ketorolac enantiomers on an AGP column.
| Parameter | Condition |
| Column | Chiral AGP, 5 µm |
| Mobile Phase | 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 322 nm[1][2][3] |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
4. Data Analysis
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. The (R)-(+)-enantiomer typically elutes before the (S)-(-)-enantiomer under these conditions.[1][2] Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of greater than 1.5 is generally considered baseline separation.
Data Presentation
Table 1: Chromatographic Performance Data for Chiral Separation of Ketorolac Enantiomers on an AGP Column [1][2]
| Parameter | R-(+)-Ketorolac | S-(-)-Ketorolac |
| Retention Time (min) | ~6.4 | ~8.4 |
| Resolution (Rs) | \multicolumn{2}{c | }{~2.2 - 2.3} |
| Linearity Range (µg/mL) | 0.02 - 10 | 0.02 - 10 |
| Limit of Detection (LOD) (ng/mL) | 5 | 5 |
| Limit of Quantification (LOQ) (ng/mL) | 15 | 15 |
Method 2: Chiral Separation using a Polysaccharide-Based Column
An alternative direct method involves the use of a polysaccharide-based chiral stationary phase.
1. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel OJ-H, 5 µm |
| Mobile Phase | Methanol : Formic Acid (100:0.1, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
Table 2: Chromatographic Performance Data for Chiral Separation of Ketorolac Enantiomers on a Chiralcel OJ-H Column [4]
| Parameter | Value |
| Selectivity (α) | 2.43 |
| Resolution (Rs) | 9.04 |
Experimental Workflow and Diagrams
The logical workflow for the chiral separation of ketorolac enantiomers is depicted in the following diagram.
Caption: Workflow for Chiral HPLC Separation of Ketorolac Enantiomers.
Conclusion
The described HPLC methods provide effective and reproducible means for the chiral separation of ketorolac enantiomers. The use of an α1-acid glycoprotein chiral stationary phase offers a reliable approach for routine analysis in research and quality control settings. The provided protocols and data serve as a comprehensive guide for scientists and professionals in the field of drug development and analysis.
References
Application Notes: (+)-Ketorolac for Cell Culture Studies
Introduction
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) typically administered as a racemic mixture of its (S)- and (R)-enantiomers.[1][2] While the (S)-enantiomer is a potent inhibitor of cyclooxygenase (COX) enzymes, responsible for the drug's analgesic and anti-inflammatory effects, the (+)-enantiomer, also known as (R)-Ketorolac, exhibits minimal COX inhibition.[3][4][5] Instead, (+)-Ketorolac has emerged as a valuable research tool due to its distinct anti-cancer properties, which are primarily mediated through the inhibition of the Rho-family small GTPases, Rac1 and Cdc42.[2][6][7][8] These GTPases are crucial regulators of cellular processes frequently dysregulated in cancer, including cell migration, invasion, and cytoskeletal dynamics.[7]
These application notes provide a comprehensive overview of the use of this compound in cell culture, focusing on its anti-cancer applications. Data on effective concentrations, protocols for key experiments, and diagrams of the underlying signaling pathways are provided to guide researchers in utilizing this compound for their studies.
Mechanism of Action
The primary anti-neoplastic mechanism of this compound is independent of COX inhibition. It selectively targets and inhibits Rac1 and Cdc42.[7][9] This inhibition disrupts downstream signaling cascades that control actin cytoskeleton rearrangement, cell adhesion, and motility, thereby reducing the invasive and migratory potential of cancer cells.[7][10]
Additionally, studies using racemic ketorolac have shown other anti-cancer effects that may be relevant. These include the disruption of proteasome function, which leads to the accumulation of cell cycle-linked proteins, mitochondrial membrane depolarization, cytochrome c release, and subsequent apoptosis.[11] In specific cancer types like renal cell carcinoma, ketorolac has been shown to upregulate the tumor suppressor Par-4, leading to the downregulation of pro-cancerous signaling pathways involving HIF-1α and β-catenin.[9]
Data Presentation
Table 1: Effective Concentrations of Ketorolac in Cell Culture
| Cell Line | Cancer Type | Compound | Assay | Concentration Range | Incubation Time | Observed Effect | Citation |
| A-498, 786-O, Caki-1 | Renal Cell Carcinoma | Racemic Ketorolac | Clonogenicity Assay | 1, 3, 7 mM | - | Dose-dependent reduction in colony formation. | [9] |
| A-498 | Renal Cell Carcinoma | Racemic Ketorolac | Cytotoxicity (Monolayer) | IC50: 2.8 - 9.02 mM | 72 h | Induced cytotoxicity. | [9] |
| A-498 | Renal Cell Carcinoma | Racemic Ketorolac | Wound Healing Assay | 1, 3, 7 mM | 24 h | Dose-dependent reduction in cell migration. | [9] |
| A-498 | Renal Cell Carcinoma | Racemic Ketorolac | Apoptosis (Flow Cytometry) | 5, 7 mM | 72 h | Dose-dependent induction of apoptosis. | [9] |
| HT-29 | Colon Cancer | Racemic Ketorolac | MTT Assay | 0.005 - 0.08 mM | 24 & 48 h | Reduced cell viability. Synergistic effect with 5-FU. | [12] |
| Human Fibroblasts | Normal Tissue | Racemic Ketorolac | Cytotoxicity | 0.9375 - 7.5 µg/mL | 2 - 9 days | Dose- and time-dependent decrease in cell count and viability. | [13] |
| Human Osteoblasts | Normal Tissue | Racemic Ketorolac | Cytotoxicity | 0.9375 - 7.5 µg/mL | 2 - 9 days | Dose- and time-dependent decrease in cell count and viability. | [13] |
Table 2: IC50 Values for this compound (R-Ketorolac)
| Target | Cancer Type Context | IC50 Value | Citation |
| Rac1 | Ovarian Cancer | 0.57 µM | [9] |
| Cdc42 | Ovarian Cancer | 1.07 µM | [9] |
Signaling Pathways and Experimental Workflows
References
- 1. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dual Actions of Ketorolac in Metastatic Ovarian Cancer. [vivo.health.unm.edu]
- 3. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the analgesic and anti-inflammatory activities of ketorolac and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toradol & Surgery4CA — Keto4Cancer LowCarbMD [keto4cancer.com]
- 7. The R-enantiomer of ketorolac reduces ovarian cancer tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The R-Enantiomer of Ketorolac Delays Mammary Tumor Development in Mouse Mammary Tumor Virus-Polyoma Middle T Antigen (MMTV-PyMT) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketorolac modulates Rac-1/HIF-1α/DDX3/β-catenin signalling via a tumor suppressor prostate apoptosis response-4 (Par-4) in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Actions of Ketorolac in Metastatic Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketorolac disturbs proteasome functions and induces mitochondrial abnormality-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Ketorolac on Pharmacokinetics and Pharmacodynamics of 5-Fluorouracil: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meddocsonline.org [meddocsonline.org]
Application Notes and Protocols for In Vivo Analgesic Models of (+)-Ketorolac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for commonly used in vivo models to assess the analgesic efficacy of (+)-Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). The information is intended to guide researchers in designing and executing robust preclinical studies.
Introduction
This compound, the S-enantiomer, is the pharmacologically active form of Ketorolac, a well-established analgesic.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4] Understanding the efficacy of this compound in various pain models is crucial for preclinical and clinical development.
Signaling Pathway of this compound
The analgesic effect of this compound is primarily mediated through the inhibition of the COX pathway.
Caption: Mechanism of action of this compound via COX pathway inhibition.
Quantitative Data Summary
The following tables summarize the reported potency of Ketorolac in various preclinical pain models. Note that ED₅₀ (Effective Dose, 50%) and ID₅₀ (Inhibitory Dose, 50%) values can vary based on the specific experimental conditions.
Table 1: Potency of Racemic (R,S)-Ketorolac in Rat Models [5]
| Analgesic Model | Route of Administration | ID₅₀ (mg/kg) |
| Acetic Acid-Induced Writhing | Not Specified | 0.24 |
| Carrageenan-Induced Paw Hyperalgesia | Not Specified | 0.29 |
| Carrageenan-Induced Edema Formation | Not Specified | 0.08 |
Table 2: Comparative Potency (ED₅₀) of Ketorolac in Mouse and Rat Models [6]
| Pain Model | Species | Route of Administration | Ketorolac ED₅₀ (mg/kg) |
| Acetic Acid-Induced Writhing | Mouse | Oral | 0.1-0.32 |
| Randall-Selitto Test (Brewer's Yeast) | Rat | Oral | ~0.1 |
| Carrageenan-Induced Edema | Rat | Oral | 0.5 |
| Formalin Test (Late Phase) | Mouse | Intraperitoneal | 10 |
Table 3: Analgesic Efficacy of Ketorolac in Chick Models [7]
| Parameter | Route of Administration | ED₅₀ (mg/kg) |
| Analgesia | Intramuscular (IM) | 9.1 |
Experimental Protocols
Detailed methodologies for key in vivo analgesic models are provided below.
Acetic Acid-Induced Writhing Test
This model is widely used for screening peripherally acting analgesics by inducing visceral inflammatory pain.[6][8]
Experimental Workflow:
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Protocol:
-
Animal Model: Male or female mice (e.g., Swiss-albino) weighing 20-25 g are commonly used.[6][9]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=5-10 per group), including a vehicle control group, a positive control group (e.g., Diclofenac Na), and test groups receiving different doses of this compound.[9][10]
-
Drug Administration: Administer this compound or the vehicle via the desired route (e.g., oral gavage, intraperitoneal (IP) injection).[6]
-
Pre-treatment Period: Allow for a pre-treatment time of 30-60 minutes for drug absorption.[6][10]
-
Induction of Writhing: Inject a 0.6% - 1% solution of acetic acid in saline intraperitoneally.[6][8]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period, typically 15-30 minutes.[6][9]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control group. The ED₅₀ can then be determined using a dose-response curve.[6] The formula for percentage inhibition is: (% Inhibition) = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.[11]
Formalin Test
The formalin test is a model of tonic chemical pain that assesses both neurogenic (Phase 1) and inflammatory (Phase 2) pain responses.[12][13]
Protocol:
-
Animal Model: Rats (e.g., Sprague-Dawley or Wistar) or mice can be used.[12]
-
Acclimatization: Place the animals in a Plexiglas observation chamber for at least 30 minutes to allow them to acclimate.
-
Drug Administration: Administer this compound or the vehicle (e.g., intraperitoneally or subcutaneously) 10-15 minutes prior to the formalin injection.[12][14]
-
Induction of Nociception: Inject a dilute formalin solution (e.g., 1-5% in saline, 50 µl) into the dorsal surface of the right hind paw.[12]
-
Observation: Record the amount of time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: Ketorolac is expected to be more effective in reducing the nociceptive response in Phase 2.[12] The total time spent licking/biting in each phase is quantified for each group and compared to the vehicle control.
Hot Plate Test
The hot plate test is used to evaluate centrally acting analgesics by measuring the response to a thermal stimulus.[15][16] It should be noted that some studies have found Ketorolac to be inactive in this model, suggesting it primarily acts peripherally.[17]
Protocol:
-
Animal Model: Mice are typically used.[18]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).[15][19]
-
Baseline Latency: Place each mouse on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[15]
-
Drug Administration: Administer this compound, a positive control (e.g., morphine), or vehicle.[18]
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the reaction time.[19]
-
Data Analysis: The increase in reaction time (latency) compared to the baseline is a measure of analgesia.
Concluding Remarks
The selection of an appropriate in vivo analgesic model is critical for the preclinical evaluation of this compound. The acetic acid-induced writhing and formalin tests are particularly well-suited for demonstrating its peripheral analgesic and anti-inflammatory effects. The hot plate test can be used to investigate any potential central analgesic activity. By following these detailed protocols, researchers can obtain reliable and reproducible data on the analgesic properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the analgesic and anti-inflammatory activities of ketorolac and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. saspublishers.com [saspublishers.com]
- 10. ajol.info [ajol.info]
- 11. youtube.com [youtube.com]
- 12. Analgesic effectiveness of ketorolac compared to meperidine in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic effectiveness of ketorolac compared to meperidine in the rat formalin test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Lack of activity of ketorolac in hot-plate test and serotonin binding capacity of brain membranes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of the analgesic activity of ketorolac in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jcdr.net [jcdr.net]
Application Notes and Protocols for (+)-Ketorolac Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research and development of various drug delivery systems for (+)-Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). The aim is to offer a comprehensive guide for formulating and evaluating novel delivery platforms to enhance the therapeutic efficacy and minimize the side effects of Ketorolac.
Ocular Drug Delivery Systems: Nanoparticles and In-Situ Gels
Ocular delivery of Ketorolac is crucial for managing post-operative inflammation and pain following cataract surgery.[1] Conventional eye drops suffer from poor bioavailability due to rapid nasolacrimal drainage.[2][3] Nanoparticle-based systems and in-situ gels offer promising alternatives for sustained ocular drug delivery.[3][4][5]
Polylactic-co-glycolic acid (PLGA) Nanoparticles
PLGA is a biodegradable and biocompatible polymer approved for ocular applications.[4] Ketorolac tromethamine-loaded PLGA nanoparticles (KT-NPs) can be formulated to provide sustained release and improved corneal retention.[4][5]
Quantitative Data Summary: Ketorolac Ocular Delivery Systems
| Formulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| KT-PLGA Nanoparticles | PLGA, Ketorolac Tromethamine | 112 | 0.043 | 99.01 | 18.24 | [4] |
| Cubosomes | Glyceryl monooleate, Poloxamer 407 | 127.3 ± 12.23 | 0.205 ± 0.011 | 53.27 ± 5.23 | - | [2] |
| Nanodispersion in In-Situ Gel | Eudragit® RL100, Pluronic® F-127, HPMC K4m | - | - | - | - | [3] |
Experimental Protocol: Preparation of KT-PLGA Nanoparticles
This protocol is based on the factorial design optimization for developing KT-NPs.[5]
Materials:
-
Polylactic-co-glycolic acid (PLGA)
-
Ketorolac Tromethamine (KT)
-
Ethyl acetate
-
Aqueous phase (pH 5.0)
-
Dialysis membrane
Procedure:
-
Organic Phase Preparation: Dissolve PLGA in ethyl acetate to a concentration of 5% (w/v).
-
Aqueous Phase Preparation: Prepare an aqueous solution with a pH of 5.0 containing 0.5% Ketorolac Tromethamine.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a suitable homogenization technique (e.g., sonication or high-speed homogenization) to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the KT-NPs.
-
Washing: Wash the pellet with deionized water to remove any un-encapsulated drug and excess surfactants.
-
Lyophilization: Lyophilize the washed KT-NPs for long-term storage.
Experimental Workflow: KT-PLGA Nanoparticle Formulation and Characterization
References
- 1. WO2014066658A1 - Ketorolac-containing sustained release drug delivery systems - Google Patents [patents.google.com]
- 2. [PDF] Fabrication and Evaluation of Ketorolac Loaded Cubosome for Ocular Drug Delivery | Semantic Scholar [semanticscholar.org]
- 3. Ketoroloac tromethamine loaded nanodispersion incorporated into thermosensitive in situ gel for prolonged ocular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. Nano-engineering of ketorolac tromethamine platforms for ocular treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (+)-Ketorolac in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) utilized for the short-term management of moderate to severe pain.[1] It functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[2] Accurate quantification of Ketorolac in plasma is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[3] This document provides detailed protocols for the quantification of (+)-Ketorolac in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Ketorolac is a chiral molecule and exists as a racemic mixture of S-(-)- and R-(+)- enantiomers. The majority of the analgesic activity is attributed to the S-enantiomer.[4] The methods described herein are suitable for the quantification of the individual enantiomers or the racemate, depending on the chromatographic conditions employed.
Signaling Pathway of Ketorolac
The primary mechanism of action for Ketorolac involves the inhibition of both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][5]
Experimental Protocols
Three common sample preparation techniques are detailed below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the desired level of sample cleanup and the analytical sensitivity required.
General Experimental Workflow
The overall process for analyzing Ketorolac in plasma samples follows a standardized workflow from sample collection to data analysis.
Method 1: LC-MS/MS Quantification of this compound
This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1]
1. Preparation of Stock and Working Solutions
-
Ketorolac Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard, such as Ketorolac-d5, in methanol.
-
Working Solutions: Prepare serial dilutions of the Ketorolac stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.[6] A typical concentration for the IS working solution is 500 ng/mL.[6]
2. Sample Preparation: Protein Precipitation (PPT) This is a simple and high-throughput method.[1]
-
To a microcentrifuge tube, add 40 µL of human plasma (calibration standard, QC, or unknown sample).[2]
-
Add 10 µL of the appropriate Ketorolac working solution (or blank diluent for unknown samples).
-
Add 100 µL of the Ketorolac-d5 internal standard working solution (500 ng/mL).[2]
-
Add 250 µL of methanol to precipitate the plasma proteins.[2]
-
Vortex the mixture for approximately 2 minutes.[2]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well plate for analysis.[2]
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent or equivalent HPLC system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate and 0.1% Formic Acid in WaterB: 10 mM Ammonium Acetate and 0.1% Formic Acid in Methanol[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Heated Electrospray Ionization (HESI) in positive mode[7] |
| MRM Transitions | Ketorolac: Precursor Ion (m/z) → Product Ion (m/z)Ketorolac-d5 (IS): Precursor Ion (m/z) → Product Ion (m/z) |
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of Ketorolac to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Ketorolac in the QC and unknown samples from the calibration curve using a weighted linear regression model.
Method 2: HPLC-UV Quantification of this compound
This method is a cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.
1. Preparation of Stock and Working Solutions
-
Prepare stock and working solutions of Ketorolac and an appropriate internal standard (e.g., Dexibuprofen) as described for the LC-MS/MS method, using a mixture of water and acetonitrile (1:1) as the diluent.[8]
2. Sample Preparation: Protein Precipitation
-
In a 2 mL centrifugation tube, combine 0.5 mL of plasma, 0.5 mL of the Ketorolac calibration standard or QC sample, and 0.5 mL of the internal standard solution (e.g., 15 µg/mL Dexibuprofen).[8]
-
Add 0.5 mL of 10% (v/v) trichloroacetic acid to precipitate the proteins and vortex for 2 minutes.[8]
-
Centrifuge the mixture at 3000 rpm for 10 minutes.[8]
-
Separate the supernatant for chromatographic analysis.[8]
3. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent or equivalent HPLC system with a PDA detector |
| Column | Reversed-phase C18 column |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (pH 3.5) in a 60:40 (v/v) ratio[8] |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 50 µL[8] |
| Detection Wavelength | 306 nm[8] |
4. Data Analysis and Quantification
-
Quantification is performed similarly to the LC-MS/MS method, using a calibration curve based on the peak area ratios of Ketorolac to the internal standard.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Ketorolac in human plasma.
Table 1: LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity Range | 2.5 - 5000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[6] |
| Intra-day Precision (%CV) | 2.4 - 3.5% for R(+)-ketorolac1.7 - 4.1% for S(-)-ketorolac[9] |
| Inter-day Precision (%CV) | 4.7 - 6.7% for S(-)-ketorolac[9] |
| Intra-day Accuracy (%) | Within ±15% of nominal values[6] |
| Inter-day Accuracy (%) | 98.4 - 102.7%[9] |
| Recovery | > 80%[6] |
Table 2: HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity Range | 10.0 - 125.0 ng/mL[8] |
| Correlation Coefficient (r²) | 0.999[8] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL[8] |
| Recovery | 93.7 ± 0.12%[8] |
Conclusion
The described LC-MS/MS and HPLC-UV methods provide reliable and reproducible approaches for the quantification of this compound in human plasma. The LC-MS/MS method is highly sensitive and selective, making it ideal for pharmacokinetic studies requiring low detection limits. The HPLC-UV method offers a robust and cost-effective alternative for routine analysis. The choice of method and sample preparation technique should be based on the specific requirements of the study. The use of a stable isotope-labeled internal standard, such as Ketorolac-d5, is recommended for LC-MS/MS analysis to ensure the highest accuracy and precision.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Ketorolac - Wikipedia [en.wikipedia.org]
- 6. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simple and sensitive method for the analysis of ketorolac in human plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (+)-Ketorolac Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of (+)-Ketorolac (the S-enantiomer), the pharmacologically active form of Ketorolac, to rats for research purposes. The protocols cover various routes of administration and provide data on its pharmacokinetic profile and effective dosages for analgesic and anti-inflammatory studies.
Mechanism of Action
This compound is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] The S-form of Ketorolac is responsible for its analgesic activity.[1][2]
Data Presentation
The following tables summarize key pharmacokinetic parameters and effective doses of Ketorolac in rats.
Table 1: Pharmacokinetic Parameters of Ketorolac in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Mean Value | SEM | Units |
| Racemic Ketorolac | |||||
| AUC (0-inf) | Intravenous (IV) | 1 | 289.6 | 21.5 | minµg/mL |
| Half-life (t½) | Intravenous (IV) | 1 | 84.2 | 11.2 | min |
| Volume of Distribution (Vd) | Intravenous (IV) | 1 | 296.7 | 25.1 | mL/kg |
| Clearance (Cl) | Intravenous (IV) | 1 | 3.5 | 0.2 | mL/min/kg |
| AUC (0-t) | Oral (PO) | 3.2 | 215.3 | 29.8 | minµg/mL |
| Cmax | Oral (PO) | 3.2 | 4.9 | 0.5 | µg/mL |
| Tmax | Oral (PO) | 3.2 | 26.7 | 2.1 | min |
| (+)-R-Ketorolac | |||||
| AUC (0-∞) | Intravenous (IV) | 3.2 | 259.13 | 14.12 | µg/mlmin |
| (-)-S-Ketorolac | |||||
| AUC (0-∞) | Intravenous (IV) | 3.2 | 165.42 | 16.59 | µg/mlmin |
Data derived from studies in Wistar and Sprague-Dawley rats.[1][4][5]
Table 2: Effective Doses of Racemic Ketorolac for Analgesia and Anti-inflammatory Effects in Rats
| Experimental Model | Effect Measured | Route of Administration | Effective Dose (ID50) (mg/kg) |
| Acetic Acid-Induced Writhing | Analgesia | Not Specified | 0.24 |
| Carrageenan-Induced Paw Hyperalgesia | Analgesia | Not Specified | 0.29 |
| Carrageenan-Induced Edema | Anti-inflammatory | Not Specified | 0.08 |
The biological activity of racemic ketorolac is attributed to the (S)-enantiomer.[6]
Experimental Protocols
Materials:
-
This compound tromethamine
-
Sterile isotonic saline (0.9% NaCl)
-
0.5% Carboxymethyl cellulose (CMC) in water
-
Sterile syringes and needles (gauges appropriate for the route of administration)
-
Oral gavage needles
-
Animal restrainers
-
70% Isopropyl alcohol
Preparation of this compound Solutions:
-
For Intravenous (IV) Administration: Prepare a 1 mg/mL solution of this compound tromethamine in sterile isotonic saline.[7]
-
For Oral (PO) Administration: Prepare a suspension of this compound tromethamine in a suitable vehicle such as 0.5% carboxymethyl cellulose (CMC) in water. A common dosage for oral administration is 3.2 mg/kg.[7]
-
For Subcutaneous (SC) and Intramuscular (IM) Administration: Formulations can be prepared in sterile isotonic saline.
Administration Protocols:
1. Intravenous (IV) Injection (Lateral Tail Vein)
-
Animal Restraint: Place the rat in a suitable restraint device to safely secure the animal and provide access to the tail.
-
Vein Dilation: To facilitate injection, warm the rat's tail by placing it under a heat lamp for a few minutes or immersing it in warm water. This will cause the lateral tail veins to dilate.
-
Injection Procedure:
-
Clean the tail with 70% isopropyl alcohol.
-
Using a 25-27 gauge needle attached to a 1 mL syringe, insert the needle into one of the lateral tail veins, parallel to the vein.
-
Administer the solution as a single bolus injection. The recommended maximum volume for a bolus IV injection is 5 ml/kg.[8]
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
2. Oral Gavage (PO)
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Procedure:
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube as it is advanced.
-
Administer the suspension slowly. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[9]
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
3. Subcutaneous (SC) Injection
-
Animal Restraint: Manually restrain the rat on a flat surface.
-
Injection Procedure:
-
Grasp the loose skin over the shoulders (scruff) to form a tent.
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution. The recommended maximum volume per site is 5 ml/kg.[10]
-
Withdraw the needle and return the animal to its cage.
-
4. Intramuscular (IM) Injection
-
Animal Restraint: Manually restrain the rat, ensuring one of the hind limbs is immobilized.
-
Injection Procedure:
Signaling Pathways and Experimental Workflows
Diagrams:
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. painmedreview.com [painmedreview.com]
- 4. elsevier.es [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the analgesic and anti-inflammatory activities of ketorolac and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 12. newcastle.edu.au [newcastle.edu.au]
Application Note: Quantitative Analysis of (+)-Ketorolac and its Metabolites in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (+)-Ketorolac and its primary metabolite, p-hydroxyketorolac, in human plasma.[1] The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (Ketorolac-d5) to ensure high accuracy and precision.[2] This method is highly sensitive and specific, making it suitable for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[2][3]
Introduction
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) used for the short-term management of moderate to severe pain.[1][2] It primarily functions by inhibiting cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins, key mediators of pain and inflammation.[2] Ketorolac is extensively metabolized in the liver, mainly through hydroxylation to form p-hydroxyketorolac, and subsequent glucuronide conjugation.[1][4] Accurate quantification of Ketorolac and its metabolites in biological matrices like plasma is crucial for understanding its pharmacokinetic profile.[2][3] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed.[2]
Metabolic Pathway
Ketorolac undergoes both Phase I and Phase II metabolism. The primary Phase I reaction is hydroxylation, producing p-hydroxyketorolac. Both the parent drug and its hydroxylated metabolite can then undergo Phase II glucuronidation.[1]
Experimental Workflow
The analytical method involves sample preparation using protein precipitation, followed by chromatographic separation via reversed-phase HPLC, and detection using tandem mass spectrometry.[1]
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
p-hydroxyketorolac reference standard
-
Ketorolac-d5 internal standard
-
Human Plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, p-hydroxyketorolac, and Ketorolac-d5 in methanol.[1][2] Store these solutions at -20°C.[1]
-
Working Standard Solutions: Prepare serial dilutions of the this compound and p-hydroxyketorolac stock solutions with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.[5]
-
Internal Standard (ISTD) Working Solution: Dilute the Ketorolac-d5 stock solution with methanol to a final concentration of 500 ng/mL.[1][5]
Sample Preparation (Protein Precipitation)
-
Aliquot 40 µL of human plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.[1]
-
Add 10 µL of the appropriate standard working solution or a blank diluent for unknown samples.[1]
-
Add 100 µL of the Ketorolac-d5 working ISTD solution (500 ng/mL).[1][5]
-
Add 250 µL of methanol to precipitate the plasma proteins.[1][5]
-
Vortex the mixture for approximately 2 minutes.[1]
-
Centrifuge the samples at 10,000 x g for 5 minutes.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[1]
-
Inject the prepared sample into the LC-MS/MS system.[1]
LC-MS/MS Parameters
Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent® 1290 Infinity UHPLC or equivalent[5] |
| Column | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid and 5% Isopropanol in Acetonitrile[5] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0.00-1.00 min (15% B), 1.00-4.00 min (15-95% B), 4.01-8.50 min (95% B), 8.50-8.51 min (95-15% B), 8.51-11.00 min (15% B)[5] |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 250°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Quantitative Data
MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 256.1 | 106.1 | 135 | 25 |
| p-hydroxyketorolac | 272.1 | 226.1 | 140 | 20 |
| Ketorolac-d5 (ISTD) | 261.1 | 111.1 | 135 | 25 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.[1][2]
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 2.5 - 5000[5] | > 0.99[5] |
| p-hydroxyketorolac | 5 - 1000 | > 0.99 |
Precision and Accuracy
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 7.5 (LQC) | < 5.0 | < 6.0 | 95 - 105 |
| 1500 (MQC) | < 4.0 | < 5.0 | 97 - 103 | |
| 3750 (HQC) | < 3.0 | < 4.0 | 98 - 102 | |
| p-hydroxyketorolac | 15 (LQC) | < 6.0 | < 7.0 | 94 - 106 |
| 500 (MQC) | < 5.0 | < 6.0 | 96 - 104 | |
| 800 (HQC) | < 4.0 | < 5.0 | 97 - 103 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is representative and may vary between laboratories.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its major metabolite, p-hydroxyketorolac, in human plasma.[1] The use of a stable isotope-labeled internal standard ensures high accuracy and compensates for matrix effects and variability in sample processing.[1][2] This protocol is well-suited for high-throughput analysis in pharmacokinetic studies and therapeutic drug monitoring within a research or clinical setting.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification and structural characterization of in vivo metabolites of ketorolac using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Transdermal Delivery Systems of Ketorolac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of transdermal delivery systems for Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). The information compiled herein, supported by scientific literature, is intended to guide researchers in formulating and testing novel transdermal patches, topical gels, and other advanced delivery systems for effective pain management.
Introduction
Ketorolac tromethamine is a widely used analgesic and anti-inflammatory agent.[1][2] However, its oral administration can be associated with gastrointestinal side effects.[3] Transdermal drug delivery offers a promising alternative, providing controlled and sustained release, bypassing first-pass metabolism, and potentially improving patient compliance.[4][5] This document outlines various approaches to transdermal Ketorolac delivery, including passive diffusion from patches and gels, and active enhancement techniques like iontophoresis and microneedles.
Data on Transdermal Ketorolac Permeation
The following tables summarize quantitative data from various studies on the transdermal permeation of Ketorolac, providing a comparative overview of different formulations and enhancement techniques.
Table 1: In Vitro Skin Permeation of Ketorolac from Transdermal Patches
| Formulation Details | Permeation Enhancer(s) | Skin Model | Permeation Flux (μg/cm²/h) | Source(s) |
| Reservoir patch with HPMC gel | Eucalyptus oil (10% w/w) | Rat skin | 66.38 | [6] |
| Reservoir patch with HPMC gel and skin abrasion | Crushed apricot seed | Rat skin | 93.10 | [6] |
| Pressure-sensitive adhesive (Duro-Tak 87-2196) | Propylene glycol monolaurate-diethylene glycol monoethyl ether (60:40, v/v) | Hairless mouse skin | Not specified, but showed highest permeation profiles | [7] |
| Pressure-sensitive adhesive (Duro-Tak 87-2196) | Propylene glycol monocaprylate-diethylene glycol monoethyl ether (60:40, v/v) | Hairless mouse skin | Favorable in vitro and in vivo results | [7] |
| Reservoir type patch | Not specified | Not specified | 40-100 (for racemate) | [8][9] |
| Reservoir type patch | Not specified | Not specified | 20-40 (for (-) enantiomer) | [8][9] |
Table 2: In Vitro and In Vivo Data for Iontophoretic Delivery of Ketorolac
| Study Type | Key Parameters | Results | Source(s) |
| In vitro | Effect of current density (0.1875 to 0.5 mA/cm²) | Linear increase in electrotransport | [10] |
| In vitro | Effect of drug concentration (5 to 20 mg/ml) | Linear increase in electrotransport | [10] |
| In vitro | Comparison of gel vs. aqueous solution | Comparable permeation | [10] |
| In vitro | Steady-state flux across porcine and human skin | ~94-107 μg/cm²/h | [10] |
| In vivo (Wistar rats) | Comparison of iontophoresis vs. passive delivery (skin) | 91.04 ± 15.48 μg/cm² vs. 20.16 ± 8.58 μg/cm² | [11] |
| In vivo (Wistar rats) | Comparison of iontophoresis vs. passive delivery (treated muscle) | 6.74 ± 3.80 μg/g vs. | [11] |
Table 3: Pharmacokinetic Parameters of Transdermal Ketorolac Systems
| Delivery System | Administration Route | Cmax | Tmax | Half-life | Key Finding | Source(s) |
| Transdermal System | Transdermal | Decreased | Prolonged | Prolonged | Prolonged effect with reduced toxicity compared to oral | [7] |
| Topical Gel | Transdermal | Insignificant effect with increasing dose | Not specified | Not specified | AUC increased significantly with dose | [12] |
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of transdermal Ketorolac delivery systems.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To determine the rate of Ketorolac permeation through a skin sample from a topical or transdermal formulation.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
Phosphate buffer saline (PBS), pH 7.4
-
Ketorolac formulation (patch or gel)
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
HPLC system for drug quantification
-
Syringes and collection vials
Procedure:
-
Skin Preparation:
-
Thaw the cryopreserved skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the prepared skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a known volume of PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
Maintain the temperature of the receptor medium at 32 ± 1°C by circulating water through the cell jacket to mimic physiological skin temperature.
-
-
Dosing:
-
Apply a precise amount of the Ketorolac formulation (e.g., a circular section of a transdermal patch or a specific weight of gel) to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for Ketorolac concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Protocol 2: Formulation of a Matrix-Type Ketorolac Transdermal Patch
Objective: To prepare a matrix-type transdermal patch containing Ketorolac.
Materials:
-
Ketorolac tromethamine
-
Polymers (e.g., HPMC K100, PVP K30)[4]
-
Plasticizer (e.g., PEG 400)[4]
-
Solvent (e.g., Methanol)[4]
-
Permeation enhancer (optional, e.g., DMSO)[4]
-
Backing layer (e.g., impermeable film)
-
Release liner (e.g., siliconized film)
-
Beakers, magnetic stirrer, casting mold (e.g., Petri dish)
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the polymers (e.g., HPMC K100 and PVP K30 in desired ratios) in the solvent (methanol) with continuous stirring until a clear, homogenous solution is formed.[4]
-
-
Drug and Excipient Incorporation:
-
Casting:
-
Pour the final drug-polymer solution into a casting mold (e.g., a clean, dry Petri dish).[4]
-
Ensure a uniform thickness of the cast solution.
-
-
Drying:
-
Allow the solvent to evaporate slowly at room temperature for a specified period (e.g., 24 hours) to form a thin film.
-
-
Patch Fabrication:
-
Once the film is completely dry, carefully peel it from the mold.
-
Laminate the backing layer onto one side of the drug matrix film.
-
Apply the release liner to the other side (the side that will be in contact with the skin).
-
Cut the laminated sheet into patches of the desired size and shape.
-
-
Evaluation:
Protocol 3: Preparation of a Ketorolac Topical Hydrogel
Objective: To formulate a hydrogel containing Ketorolac for topical application.
Materials:
-
Ketorolac tromethamine
-
Gelling agent (e.g., Carbopol, HPMC)
-
Solvent (e.g., purified water, ethanol)
-
Neutralizing agent (e.g., triethanolamine for Carbopol)
-
Penetration enhancer (optional, e.g., DMSO, oleic acid)[12]
-
Humectant (e.g., propylene glycol)
-
Preservative (e.g., methylparaben)
-
Beakers, overhead stirrer, pH meter
Procedure:
-
Gelling Agent Dispersion:
-
Disperse the gelling agent (e.g., Carbopol) in a portion of the purified water with continuous stirring to avoid lump formation. Allow it to swell.
-
-
Drug Solution Preparation:
-
In a separate beaker, dissolve the Ketorolac tromethamine, preservative, and humectant in the remaining water and/or co-solvent (e.g., ethanol).
-
-
Mixing:
-
Slowly add the drug solution to the dispersed gelling agent with continuous mixing.
-
-
Neutralization and Gel Formation:
-
If using a pH-sensitive polymer like Carbopol, add the neutralizing agent (e.g., triethanolamine) dropwise while stirring until the desired pH and viscosity are achieved, resulting in gel formation.
-
-
Incorporation of Other Excipients:
-
If using a penetration enhancer, it can be added to the formulation at an appropriate step, depending on its solubility.
-
-
Final Mixing and Degassing:
-
Mix the final formulation thoroughly to ensure homogeneity.
-
Allow the gel to stand for some time to remove any entrapped air bubbles.
-
-
Evaluation:
-
Evaluate the prepared hydrogel for physical appearance, pH, viscosity, spreadability, extrudability, and in vitro drug release.[14]
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the transdermal delivery of Ketorolac.
Caption: Ketorolac's mechanism of action via COX-1 and COX-2 inhibition.
Caption: Experimental workflow for developing transdermal Ketorolac systems.
Caption: Mechanisms of passive transdermal drug delivery through the skin.
References
- 1. ijpsr.com [ijpsr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, development and characterization of ketorolac tromethamine-loaded transdermal patches - J Pharm Biol Sci [jpbs.in]
- 5. Formulation and evaluation of Ketorolac tromethamine for transdermal drug delivery system | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. Transdermal delivery of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation and evaluation of ketorolac transdermal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1994010986A1 - Transdermal delivery of ketorolac - Google Patents [patents.google.com]
- 9. US5591767A - Liquid reservoir transdermal patch for the administration of ketorolac - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Iontophoretic transport kinetics of ketorolac in vitro and in vivo: demonstrating local enhanced topical drug delivery to muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ketorolac tromethamine transdermal gel: development, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijarmps.org [ijarmps.org]
- 14. Formulation In Vitro and In Vivo Evaluation of Ketorolac Topical Hydrogel | Scholars Middle East Publishers [saudijournals.com]
Application Note: A Guide to the Preparation and Characterization of (+)-Ketorolac Loaded Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Ketorolac, the S-enantiomer of Ketorolac, is a potent non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic properties.[1] The encapsulation of this compound into nanoparticles offers several advantages, including improved bioavailability, sustained drug release, and enhanced therapeutic efficacy.[1][2] This document provides detailed protocols for the preparation of this compound loaded nanoparticles using various techniques, along with methods for their characterization. The information is intended to guide researchers in the development of novel nanotherapeutic systems for this potent anti-inflammatory agent.
Experimental Protocols
Polymeric Nanoparticles via Emulsion-Solvent Evaporation
This method is suitable for encapsulating drugs in biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA).[1]
Materials:
-
This compound tromethamine
-
PLGA (polylactic-co-glycolic acid)
-
Dichloromethane (DCM)
-
Pluronic F68
-
Deionized water
Protocol:
-
Dissolve a specific amount of PLGA and this compound tromethamine in dichloromethane. For example, 3% to 10% (w/v) PLGA with a constant 2% (w/v) Ketorolac tromethamine.[1]
-
Prepare an aqueous solution of Pluronic F68 (e.g., 1% w/v) in deionized water.
-
Add the organic phase (PLGA/Ketorolac/DCM) to the aqueous Pluronic F68 solution.
-
Emulsify the mixture using a high-speed homogenizer or an ultrasonicator. For instance, ultrasonication for 10 minutes at 30% amplitude.[1]
-
Continuously stir the resulting oil-in-water emulsion at room temperature for several hours (e.g., 8 hours) to allow for the evaporation of the dichloromethane.[1]
-
Collect the formed nanoparticles by centrifugation at a high speed (e.g., 12,000 rpm).[1]
-
Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and surfactant.
-
Lyophilize the nanoparticles for long-term storage.
Polymeric Nanoparticles via Double Emulsion-Solvent Evaporation
This method is ideal for encapsulating water-soluble drugs like Ketorolac tromethamine.[3][4]
Materials:
-
This compound tromethamine
-
PLGA
-
Polyvinyl alcohol (PVA)
-
Ethyl acetate
-
Deionized water
Protocol:
-
Prepare the inner aqueous phase (W1): Dissolve this compound tromethamine and PVA in deionized water. For example, an 80 mg/mL KT and 2% (w/v) PVA solution.[3]
-
Prepare the oily phase (O): Dissolve 90 mg of PLGA in 1 mL of ethyl acetate.[3]
-
Form the primary emulsion (W1/O): Add the inner aqueous phase to the oily phase and sonicate (e.g., two 10-second cycles at 50 watts).[3]
-
Prepare the external aqueous phase (W2): Prepare a 2% (w/v) PVA solution in deionized water.[3]
-
Form the double emulsion (W1/O/W2): Add the primary emulsion drop-wise to the external aqueous phase under sonication (e.g., 1.5 minutes in 10-second cycles at 50 watts).[3]
-
Stir the double emulsion for several hours to evaporate the ethyl acetate.
-
Collect and wash the nanoparticles as described in the single emulsion method.
Chitosan Nanoparticles via Ionic Gelation
This is a simple and mild method for preparing nanoparticles from the natural polymer chitosan.[5][6]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound tromethamine
-
Deionized water
Protocol:
-
Dissolve chitosan in a dilute acetic acid solution (e.g., 0.5 g chitosan in 0.1% acetic acid).[5]
-
Adjust the pH of the chitosan solution to 4.6-4.8 using 1 M NaOH.[5]
-
Prepare a TPP solution in deionized water.
-
Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring (e.g., 1100 rpm).[5]
-
Allow the nanoparticles to form over 1 hour.[5]
-
To load the drug, disperse the formed chitosan nanoparticles in a solution of this compound tromethamine (e.g., 4 mg/mL).[5]
-
Centrifuge the nanoparticle suspension (e.g., 9000 rpm for 15 minutes) to collect the drug-loaded nanoparticles.[5]
-
Wash the nanoparticles to remove free drug.
Lipid Nanocapsules (LNCs) via Emulsification and Phase Inversion
LNCs are suitable for enhancing the transdermal delivery of Ketorolac.[7][8]
Materials:
-
Labrafac® (medium-chain triglycerides)
-
Lecithin
-
Solutol® HS 15 (pegylated surfactant)
-
This compound tromethamine
-
Deionized water
-
Sodium chloride
Protocol:
-
Mix Labrafac®, Solutol® HS 15, lecithin, sodium chloride, and this compound tromethamine.
-
Add deionized water to the mixture.
-
Subject the mixture to several heating and cooling cycles with gentle magnetic stirring to induce phase inversion.
-
Rapidly dilute the mixture with cold deionized water during the final cooling cycle to form the LNCs.
-
The optimized nanoparticles can be produced by diluting the primary emulsion with a 3.5-fold volume of cold water.[7][8]
Data Presentation: Physicochemical Characterization
The following tables summarize typical quantitative data for this compound loaded nanoparticles prepared by different methods.
Table 1: Characterization of PLGA-based Nanoparticles
| Formulation Code | Polymer Concentration (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|---|
| F1 | 3 | 184 | - | - | - | - | [1] |
| F2 | 5 | 164 | - | - | - | - | [1] |
| F3 | 7 | 184 | - | - | - | - | [1] |
| F4 | 9 | 164 | - | - | - | - | [1] |
| F5 | 10 | 170 | - | - | - | - | [1] |
| Optimized KT-NPs | 5 | 112 | 0.043 | - | 99.01 | 18.24 |[9] |
Table 2: Characterization of Eudragit-based Nanoparticles
| Formulation Code | Polymer | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Content (%) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|---|
| F3 | Eudragit RS-100 | 276 ± 15 | 0.4-0.6 | +32.5 ± 1.2 | 70.2 ± 8.3 | 75-95 | [10] |
| F6 | Eudragit RL-100 | 1236 ± 115 | 0.4-0.6 | +42.3 ± 2.9 | 95.9 ± 15.3 | 75-95 | [10] |
| KT-NP | Eudragit® RS 100 | <500 | <0.5 | Positive | - | - |[2] |
Table 3: Characterization of Chitosan-based Nanoparticles
| Initial Drug Amount (mg) | Particle Size (nm) | PDI | Zeta Potential (mV) | Loading Efficiency (%) | Reference |
|---|---|---|---|---|---|
| - | ~260 | 0.402 | +59.5 | ~90 | [6][11] |
| 0.8 | 180-200 | - | - | 34 | [5] |
| 1.6 | 180-200 | - | - | 36 | [5] |
| 3.2 | 180-200 | - | - | 41 |[5] |
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: General workflow for preparing and characterizing polymeric nanoparticles.
Caption: Workflow for chitosan nanoparticle preparation by ionic gelation.
Characterization Protocols
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior of nanoparticles.
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Re-disperse the lyophilized nanoparticles in deionized water or a suitable buffer by gentle sonication.
-
Dilute the nanoparticle suspension to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
For zeta potential, the measurements are typically carried out in a 10 mM NaCl solution to maintain constant ionic strength.[10]
-
Perform all measurements in triplicate at 25°C.[1]
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE refers to the percentage of the initial drug that is successfully encapsulated in the nanoparticles. DL is the percentage of the drug's weight relative to the total weight of the nanoparticle.
Method: Indirect Quantification using High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Centrifuge a known amount of the nanoparticle suspension (e.g., 14,000 rpm for 15 minutes).[3][4]
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
Filter the supernatant if necessary (e.g., using Ultracel YM-100 filters).[3][4]
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release
This study evaluates the rate and extent of drug release from the nanoparticles over time.
Method: Dialysis Bag Method
Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).[1]
-
Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa) that allows the diffusion of the released drug but retains the nanoparticles.[5]
-
Immerse the dialysis bag in a larger volume of the release medium.
-
Maintain the setup at 37°C with constant agitation (e.g., 50 rpm).[1]
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time. The release of Ketorolac from nanoparticles often shows an initial burst release followed by a slower, sustained release phase.[5]
References
- 1. crsubscription.com [crsubscription.com]
- 2. Ketorolac Tromethamine Loaded Nano-Spray Dried Nanoparticles: Preparation, Characterization, Cell Viability, COL1A1 Gene Simulation and Determination of Anti-inflammatory Activity by In vivo HET-CAM Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymeric Nanoparticles and Chitosan Gel Loading Ketorolac Tromethamine to Alleviate Pain Associated with Condyloma Acuminata during the Pre- and Post-Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. tandfonline.com [tandfonline.com]
- 7. Lipid Nanocapsule-Based Gels for Enhancement of Transdermal Delivery of Ketorolac Tromethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [diposit.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes & Protocols: In Vitro Release Studies of (+)-Ketorolac from Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of moderate to severe pain.[1][2][3][4][5] The development of hydrogel-based delivery systems for Ketorolac offers several advantages, including controlled and sustained release, which can improve patient compliance and therapeutic outcomes by minimizing dosing frequency.[1][2][3][4] Hydrogels, being three-dimensional polymeric networks, can encapsulate a significant amount of water and drug, providing a matrix for controlled drug diffusion.[2][5][6] This document provides detailed protocols for the preparation of Ketorolac-loaded hydrogels and the subsequent in vitro release studies to evaluate their performance. The methodologies are based on various successful research studies in the field.
Key Experimental Protocols
Hydrogel Preparation (Chondroitin Sulfate/Pluronic F-127 Blends)
This protocol describes the fabrication of pH-responsive hydrogel blends using free radical polymerization.[1][2][3][4]
Materials:
-
Chondroitin Sulfate (CS)
-
Pluronic F-127 (Pl)
-
Acrylic Acid (AA)
-
N,N'-methylenebisacrylamide (MBA) (cross-linker)
-
Ammonium Persulfate (APS) (initiator)
-
Tween-80 (surfactant)
-
Distilled Water
Procedure:
-
Prepare separate aqueous solutions of Chondroitin Sulfate and Pluronic F-127.
-
Add the Pluronic F-127 solution to the Chondroitin Sulfate solution with continuous stirring for 5 minutes.
-
To this mixture, add the monomer (Acrylic Acid) and continue stirring.
-
Introduce the initiator (Ammonium Persulfate solution) to start the polymerization reaction and stir for an additional 10 minutes.
-
Before adding the cross-linker (MBA), add the surfactant (Tween-80), sonicate the solution, and purge with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add all solutions dropwise with continuous stirring.
-
Allow the final mixture to stir for 4-5 minutes to ensure homogeneity.[2]
-
The resulting hydrogel can then be dried and stored for further use.
Drug Loading into Hydrogels
This protocol outlines the process of loading (+)-Ketorolac into the prepared hydrogels using a swelling and diffusion method.
Materials:
-
Dried hydrogel discs
-
This compound Tromethamine (KT)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare a 1% solution of Ketorolac Tromethamine in phosphate buffer (pH 7.4).[7]
-
Immerse accurately weighed, dried hydrogel discs into the drug solution at 25 °C.[7]
-
Allow the hydrogels to remain in the drug solution until a constant weight is achieved, indicating equilibrium swelling and drug loading.[7][8]
-
Remove the drug-loaded hydrogels from the solution and wash with distilled water to remove any surface-adhered drug.
-
Dry the loaded hydrogel discs in a vacuum oven at 40 °C until completely dry.[7][8]
-
The amount of drug loaded can be quantified by the difference in weight of the hydrogel before and after drug loading.[7][9]
In Vitro Drug Release Study
This protocol details the procedure for conducting in vitro release studies to determine the release kinetics of this compound from the hydrogels.
Method A: Using USP Dissolution Apparatus II
Apparatus and Materials:
-
USP Dissolution Apparatus II (e.g., Sr8plus Dissolution Test Station)[7][9]
-
Drug-loaded hydrogel discs
-
900 mL of release medium (e.g., pH 1.2 acidic buffer and pH 7.4 phosphate buffer)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Place the drug-loaded hydrogel disc in 900 mL of the desired release medium maintained at 37 ± 0.5 °C.[7][9]
-
Set the paddle speed to 50 rpm.[7]
-
At predetermined time intervals, withdraw a 5 mL sample of the release medium.[9]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[7][9]
-
Analyze the withdrawn samples for Ketorolac concentration using a UV-Vis spectrophotometer (at λmax 280 nm) or a validated HPLC method.[9]
-
Continue the study for a specified duration (e.g., up to 36 hours).[1][3][4]
Method B: Using Franz Diffusion Cells
Apparatus and Materials:
-
Synthetic membrane (e.g., mixed ester cellulose, 0.45 µm pore size) or biological membrane[10][11]
-
Receptor fluid (e.g., 0.06M PBS, pH 7.4)[10]
-
Magnetic stirrer
-
Water jacket for temperature control
-
HPLC system
Procedure:
-
Mount the membrane on the Franz diffusion cell with the appropriate side facing the donor compartment.[10][11]
-
Fill the receptor compartment with the receptor fluid and ensure no air bubbles are trapped beneath the membrane.[10]
-
Maintain the system temperature at 37 ± 0.5 °C using a circulating water jacket.[10]
-
Continuously stir the receptor fluid at a constant rate (e.g., 500 rpm).[10]
-
Accurately weigh and apply the Ketorolac-loaded hydrogel to the membrane in the donor compartment.[10][11]
-
Seal the donor compartment and sampling ports to prevent evaporation.[10]
-
At specific time intervals (e.g., 1, 2, 4, 5.5, and 19.75 hours), collect samples (e.g., 300 µL) from the receptor compartment.[10]
-
Immediately replace the withdrawn volume with fresh receptor fluid.[10]
-
Analyze the samples for Ketorolac concentration using a validated HPLC method.[10]
Data Presentation
The quantitative data from in vitro release studies are typically presented in tables to facilitate comparison between different hydrogel formulations.
Table 1: Cumulative Release of this compound from Different Hydrogel Formulations at pH 7.4
| Time (hours) | Formulation CS-Pl4 (% Release) | Formulation CS-Pl7 (% Release) |
| 1 | 15.2 | 12.8 |
| 2 | 28.9 | 24.5 |
| 4 | 45.1 | 39.7 |
| 8 | 68.3 | 61.2 |
| 12 | 82.5 | 75.8 |
| 24 | 94.1 | 88.9 |
| 36 | 95.8 | 89.8 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[12]
Table 2: Release Kinetics Parameters for Different Hydrogel Formulations
| Formulation | Zero-Order (R²) | First-Order (R²) | Higuchi (R²) | Korsmeyer-Peppas (R²) | Release Exponent (n) |
| CS-Pl4 | 0.985 | 0.962 | 0.991 | 0.995 | 0.65 |
| CS-Pl7 | 0.979 | 0.951 | 0.988 | 0.992 | 0.62 |
Data is hypothetical and for illustrative purposes. The best-fit model is determined by the highest R² value. The release exponent 'n' from the Korsmeyer-Peppas model provides insight into the release mechanism (n ≤ 0.5 for Fickian diffusion, 0.5 < n < 1.0 for non-Fickian transport).[7]
Visualization of Experimental Workflows
Diagram 1: Hydrogel Preparation and Drug Loading Workflow
Caption: Workflow for hydrogel synthesis and subsequent drug loading.
Diagram 2: In Vitro Drug Release Study Workflow (USP Apparatus II)
Caption: Protocol for in vitro drug release using USP Apparatus II.
Diagram 3: In Vitro Drug Release Study Workflow (Franz Diffusion Cell)
Caption: Protocol for in vitro release using Franz diffusion cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fabrication of pH responsive hydrogel blends of chondroitin sulfate/pluronic F-127 for the controlled release of ketorolac: its characterization and acute oral toxicity study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Fabrication of pH responsive hydrogel blends of chondroitin sulfate/pluronic F-127 for the controlled release of ketorolac: its characterization and acute oral toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Formulation In Vitro and In Vivo Evaluation of Ketorolac Topical Hydrogel | Scholars Middle East Publishers [saudijournals.com]
- 7. Preparation, Characterization, Swelling Potential, and In-Vitro Evaluation of Sodium Poly(Styrene Sulfonate)-Based Hydrogels for Controlled Delivery of Ketorolac Tromethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, In-Vitro and In-Vivo Evaluation of Ketorolac Tromethamine-Loaded Hydrogels of Glutamic Acid as Controlled Release Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 4.4. In Vitro Release of Ketorolac from the Hydrogel [bio-protocol.org]
- 11. Topical Mucoadhesive Alginate-Based Hydrogel Loading Ketorolac for Pain Management after Pharmacotherapy, Ablation, or Surgical Removal in Condyloma Acuminata [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: (+)-Ketorolac Solubility in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (+)-Ketorolac in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Ketorolac tromethamine in PBS?
A1: The solubility of Ketorolac tromethamine in PBS at pH 7.2 is approximately 26 mg/mL.[1][2] However, it's important to note that this value can be influenced by the specific formulation of PBS, temperature, and the presence of other excipients.
Q2: Why is my this compound precipitating in PBS?
A2: Precipitation of this compound in PBS can occur due to several factors:
-
pH Shift: Ketorolac is a weak acid with a pKa of approximately 3.5.[3] Its solubility is pH-dependent. A decrease in pH towards its pKa will significantly reduce its solubility.
-
Concentration Exceeding Solubility Limit: The concentration of your this compound solution may be higher than its solubility limit in the specific PBS formulation and temperature you are using.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature can lead to precipitation.
-
Common Ion Effect: High concentrations of salts in the PBS buffer could potentially reduce the solubility of the drug salt form.
-
Interaction with Other Components: If other substances are present in your formulation, they might interact with this compound and affect its solubility.
Q3: What is the difference in solubility between this compound and Ketorolac tromethamine?
A3: Ketorolac is commercially available as a racemic mixture of [-]S and [+]R enantiomers, typically as the tromethamine salt to enhance its aqueous solubility.[3] The tromethamine salt is significantly more soluble in aqueous solutions than the free acid form. While the provided search results primarily discuss the solubility of the racemic Ketorolac tromethamine salt, it is the S-enantiomer (this compound) that possesses the majority of the analgesic activity. The solubility of the isolated this compound enantiomer is not explicitly detailed in the search results but is expected to be influenced by the same factors as the racemic mixture.
Q4: Can I use organic solvents to first dissolve this compound before adding it to PBS?
A4: Yes, this is a common strategy. This compound tromethamine is soluble in organic solvents like ethanol, DMSO, and DMF.[1] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your PBS. However, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experiment, as organic solvents can have physiological effects.[1]
Troubleshooting Guide
Issue: this compound Precipitates Immediately Upon Addition to PBS
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Concentration | Reduce the final concentration of this compound in the PBS solution. |
| Incorrect pH of PBS | Verify the pH of your PBS. Ketorolac is more soluble at a neutral to slightly alkaline pH.[4][5] |
| Low Temperature | Ensure your PBS is at room temperature or the desired experimental temperature before adding the drug. |
| Improper Mixing | Add the this compound solution or powder to the PBS slowly while stirring or vortexing to ensure rapid and uniform dissolution. |
Issue: this compound Solution Becomes Cloudy or Precipitates Over Time
Possible Causes & Solutions:
| Cause | Recommended Action |
| Delayed Precipitation | The initial concentration might be close to the solubility limit (metastable solution). Consider lowering the concentration. |
| Temperature Fluctuation | Store the solution at a constant temperature. Avoid refrigeration if it causes precipitation. Aqueous solutions of Ketorolac tromethamine are not recommended for storage for more than one day.[1] |
| pH Instability | Ensure your PBS is well-buffered and the pH remains stable over time. |
| Light Sensitivity | Ketorolac can be light-sensitive, which may lead to degradation and precipitation.[4] Protect your solution from light. |
Quantitative Data Summary
| Compound | Solvent | Temperature | Solubility |
| Ketorolac tromethamine | PBS (pH 7.2) | Not Specified | ~ 26 mg/mL[1][2] |
| Ketorolac tromethamine | Water | Room Temperature | > 500 mg/mL[6] |
| Ketorolac tromethamine | Water | Not Specified | ≥ 92.8 mg/mL[7] |
| Ketorolac tromethamine | Water | Not Specified | 15 mg/mL[8] |
| Ketorolac tromethamine | Ethanol | Not Specified | ~ 7 mg/mL[1] |
| Ketorolac tromethamine | DMSO | Not Specified | ~ 50 mg/mL[1] |
| Ketorolac tromethamine | DMF | Not Specified | ~ 50 mg/mL[1] |
Experimental Protocols
Protocol: Determination of this compound Solubility in PBS (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for equilibrium solubility determination.[9][10]
1. Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS) at the desired pH
-
Calibrated pH meter
-
Shaker or agitator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
2. Procedure:
-
Prepare PBS at the desired pH (e.g., 6.8, 7.2, 7.4) and temperature (e.g., 25°C or 37°C).
-
Add an excess amount of this compound powder to a known volume of the PBS in a sealed container. The excess solid should be visible.
-
Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check the concentration to ensure it has plateaued.
-
After reaching equilibrium, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the solution by centrifugation followed by filtration through a syringe filter.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in PBS.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. innpharmacotherapy.com [innpharmacotherapy.com]
- 5. researchgate.net [researchgate.net]
- 6. Ketorolac tromethamine | 74103-07-4 [chemicalbook.com]
- 7. apexbt.com [apexbt.com]
- 8. Ketorolac =99 ,crystalline 74103-07-4 [sigmaaldrich.com]
- 9. who.int [who.int]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: (+)-Ketorolac Stability in Aqueous Solution
Welcome to the technical support center for (+)-Ketorolac. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Ketorolac is susceptible to degradation under hydrolytic (acidic, basic, and neutral), photolytic, and thermal conditions.[1]
Q2: Under what conditions is this compound most likely to degrade?
A2: Forced degradation studies have shown that this compound (as ketorolac tromethamine) degrades significantly under thermal and oxidative stress.[2][3] It also undergoes considerable degradation in strong acidic and basic solutions.[2][4] While it does degrade under photolytic conditions, this is generally less significant compared to thermal and hydrolytic degradation.[2]
Q3: How long can I store an aqueous stock solution of this compound?
A3: For laboratory use, it is recommended that aqueous solutions of ketorolac tromethamine not be stored for more than one day.[5] However, for specific applications such as intravenous (IV) solutions, studies have shown that ketorolac tromethamine can be stable for longer periods. For instance, in PVC minibags, solutions at concentrations of 0.3 and 0.6 mg/mL were stable for up to 21 days at both 4°C (refrigerated) and 23°C (room temperature), retaining over 95% of the initial concentration.[6][7]
Q4: What is the recommended solvent for preparing an aqueous solution of this compound?
A4: For preparing organic solvent-free aqueous solutions, crystalline this compound tromethamine can be directly dissolved in aqueous buffers. It has a solubility of approximately 26 mg/mL in PBS at a pH of 7.2.[5]
Q5: Are there any known incompatibilities of this compound with common infusion fluids?
A5: this compound tromethamine has been shown to be physically and chemically stable when mixed with a variety of common infusion fluids, including 0.9% sodium chloride, 5% dextrose, and Lactated Ringer's injection. No significant degradation or adsorption to PVC bags or glass bottles was observed over 48 hours at room temperature.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected degradation of this compound in solution. | 1. pH of the solution: The solution pH may be too acidic or basic. 2. High temperature: The solution may have been exposed to elevated temperatures. 3. Light exposure: The solution may have been exposed to UV or ambient light for an extended period. 4. Oxidizing agents: The solution may be contaminated with oxidizing agents. | 1. Ensure the pH of your aqueous solution is controlled, ideally within a neutral range if possible for your experiment. 2. Store solutions at controlled room temperature or refrigerated, and avoid heating unless required by the protocol.[6][7] 3. Protect the solution from light by using amber vials or covering the container with aluminum foil.[1] 4. Use high-purity water and reagents to prepare your solutions. |
| Precipitation observed in the aqueous solution. | 1. Low solubility: The concentration of this compound may exceed its solubility in the chosen aqueous medium. 2. pH-dependent solubility: The pH of the solution may have shifted, reducing the solubility of Ketorolac. | 1. Check the solubility of this compound tromethamine in your specific buffer system. In PBS (pH 7.2), the solubility is about 26 mg/mL.[5] 2. Ensure the pH of your solution is maintained. Adjust the pH if necessary to improve solubility. |
| Inconsistent results in stability studies. | 1. Inadequate analytical method: The analytical method may not be stability-indicating. 2. Improper sample handling: Inconsistent storage conditions or handling of samples before analysis. | 1. Utilize a validated stability-indicating HPLC or UPLC method capable of separating the parent drug from its degradation products.[1][9] 2. Maintain consistent storage conditions for all samples and analyze them promptly after preparation or withdrawal from stability chambers. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Ketorolac Tromethamine
| Stress Condition | Reagent/Condition | Duration | Temperature | Extent of Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 1 hour | Ambient | Moderately significant | [2] |
| Acid Hydrolysis | 2N HCl | 45 min | 60°C | 3.65% | [3] |
| Base Hydrolysis | 1N NaOH | 1 hour | Ambient | Moderately significant | [2] |
| Base Hydrolysis | 2N NaOH | 45 min | 60°C | 2.45% | [3] |
| Oxidation | 3% H₂O₂ | 1 hour | Ambient | Marginal | [2] |
| Oxidation | 3% H₂O₂ | - | - | 19.83% | [3] |
| Thermal | - | 1 hour | 50-70°C | Significant | [2] |
| Thermal | - | 45 min | 80°C | - | [3] |
| Photolytic (UV) | UV light | Up to 3 hours | Ambient | Insignificant | [2] |
Table 2: Stability of Ketorolac Tromethamine in IV Solutions
| Concentration | Storage Container | Storage Temperature | Duration | Remaining Concentration | Reference |
| 15 mg/50 mL (0.3 mg/mL) | PVC minibags | 4°C and 23°C | 21 days | >95% | [6] |
| 30 mg/50 mL (0.6 mg/mL) | PVC minibags | 4°C and 23°C | 21 days | >95% | [6] |
| 20 mg/100 mL | Polyolefin bags | 4°C (after freeze-thaw) | 60 days | >90% | [10][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Tromethamine
This protocol outlines a general procedure for conducting forced degradation studies on this compound tromethamine.
-
Preparation of Stock Solution: Prepare a stock solution of this compound tromethamine of known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 3 hours).
-
Withdraw samples at regular intervals, neutralize with 1N NaOH, and dilute to the target concentration for analysis.[12]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 3 hours).
-
Withdraw samples at regular intervals, neutralize with 1N HCl, and dilute to the target concentration for analysis.[12]
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Store the solution at room temperature for a specified period (e.g., 3 hours).
-
Withdraw samples at regular intervals and dilute to the target concentration for analysis.[12]
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a thermostatically controlled oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 45 minutes).
-
Cool the solution to room temperature and dilute to the target concentration for analysis.[3]
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (in a photostability chamber) for a specified period (e.g., 3 hours).
-
Simultaneously, keep a control sample protected from light.
-
Withdraw samples at regular intervals and dilute to the target concentration for analysis.[12]
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.[13]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of acetonitrile and pH 3 phosphate buffer (e.g., 60:40 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 324 nm.[3]
-
Injection Volume: 20 µL.[13]
-
Column Temperature: 40°C.[9]
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a typical this compound stability study.
Caption: Troubleshooting decision tree for unexpected this compound degradation.
References
- 1. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. nano-ntp.com [nano-ntp.com]
- 4. Acid and base degraded products of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. researchgate.net [researchgate.net]
- 8. Compatibility of ketorolac tromethamine injection with common infusion fluids and administration sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of freezing, long-term storage, and microwave thawing on the stability of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.unpad.ac.id [journals.unpad.ac.id]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of (+)-Ketorolac by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of (+)-Ketorolac.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Peak Shape Problems
Question 1: Why is my this compound peak tailing?
Answer: Peak tailing for this compound, an acidic compound with a pKa of approximately 3.5, is a common issue in reversed-phase HPLC.[1][2] The primary causes are often secondary interactions between the analyte and the stationary phase.
-
Potential Cause 1: Silanol Interactions. Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of Ketorolac, leading to peak tailing.[3][4][5]
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[7][8]
-
Solution: Reduce the injection volume or the concentration of the sample.[3]
-
-
Potential Cause 3: Column Contamination or Degradation. Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[3][9]
Question 2: Why are my peaks splitting?
Answer: Peak splitting can be caused by a few factors during the analysis.
-
Potential Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[12]
-
-
Potential Cause 2: Column Void or Contamination. A void at the column inlet or a blocked frit can create multiple paths for the sample, leading to a split peak.
-
Solution: Back-flushing the column may resolve a blocked frit. If a void has formed, the column will likely need to be replaced.[8]
-
Retention Time & Resolution Issues
Question 3: My retention time for this compound is drifting. What should I do?
Answer: Retention time drift can compromise the reliability of your analysis. The issue often lies with the mobile phase, column, or pump.
-
Potential Cause 1: Changes in Mobile Phase Composition. Evaporation of the more volatile organic component of the mobile phase or a change in pH can cause retention times to shift.[11][13][14][15]
-
Potential Cause 2: Inadequate Column Equilibration. Insufficient equilibration time, especially when changing mobile phases, can lead to drifting retention times.[17]
-
Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting the analysis.[17]
-
-
Potential Cause 3: Temperature Fluctuations. Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[11][14][17]
-
Potential Cause 4: Pump Issues or Leaks. Inconsistent flow from the pump due to worn seals or air bubbles, or a leak in the system, will cause retention time variability.[13][15]
Question 4: I am having trouble resolving the enantiomers of Ketorolac. How can I improve the resolution?
Answer: The separation of this compound from its S-(-) enantiomer requires a chiral stationary phase (CSP) and careful optimization of chromatographic conditions.
-
Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The choice of CSP is critical for chiral separations.
-
Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition, including the organic modifier and any additives, plays a key role in chiral recognition.[19]
-
Potential Cause 3: Temperature Effects. Temperature can have a significant and sometimes unpredictable effect on chiral separations.[19][21]
Sensitivity & Baseline Issues
Question 5: How can I improve the sensitivity of my this compound analysis?
Answer: Low sensitivity can be due to a number of factors related to the sample, the HPLC system, and the method parameters.
-
Potential Cause 1: Suboptimal Detection Wavelength.
-
Potential Cause 2: High Background Noise.
-
Solution: Use high-purity solvents and freshly prepared mobile phase to minimize baseline noise.[25] A contaminated guard or analytical column can also contribute to a noisy baseline; flush or replace them as needed.
-
-
Potential Cause 3: Poor Column Efficiency.
Question 6: My baseline is noisy or drifting. What could be the cause?
Answer: A noisy or drifting baseline can interfere with peak integration and reduce the overall sensitivity of the analysis.
-
Potential Cause 1: Air Bubbles in the System. Air bubbles passing through the detector cell will cause baseline spikes.[28][29][30]
-
Solution: Degas the mobile phase before use and ensure all connections are secure to prevent air from entering the system.[30]
-
-
Potential Cause 2: Contaminated Mobile Phase or System. Impurities in the mobile phase or a contaminated flow path can lead to a noisy or drifting baseline.[16][31]
-
Potential Cause 3: Detector Lamp Issues. An aging detector lamp can cause a noisy baseline.[8][28]
-
Solution: Check the lamp's energy output and replace it if it is low.
-
Experimental Protocols
The following tables summarize typical experimental conditions for the HPLC analysis of Ketorolac, based on published methods.
Table 1: Achiral Analysis of Ketorolac
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Grace C18 (250 x 4.6 mm, 5 µm)[24] | Kromosil C18 (150 x 4.6 mm, 5 µm)[33][34] | Agilent Zorbax SB C8 (250 x 4.6 mm, 5 µm)[35] |
| Mobile Phase | Methanol:Water (65:35 v/v) with 0.1% O-phosphoric acid[24] | Methanol:Ammonium dihydrogen phosphate buffer (55:45 v/v), pH 3.0[33][34] | A: 0.05 M Ammonium phosphate buffer, pH 3.0B: Methanol:Tetrahydrofuran (40:60)[35] |
| Flow Rate | 1.0 mL/min[24] | 1.5 mL/min[33][34] | 1.0 mL/min[35] |
| Detection | UV at 245 nm[24] | UV at 314 nm[33][34] | UV at 254 nm[35] |
| Temperature | Not Specified | Not Specified | 40°C[35] |
Table 2: Chiral Analysis of this compound
| Parameter | Method 1 | Method 2 |
| Column | CHIRALPAK AGP (100 x 4.0 mm, 5 µm)[20][36] | Chiral AGP (dimensions not specified)[18][22][37] |
| Mobile Phase | 10 mmol/L Ammonium acetate (pH 5.5):Isopropanol (97:3 v/v)[20][36] | 0.1 M Sodium phosphate buffer (pH 4.5):Isopropanol (98:2 v/v)[18][22][37] |
| Flow Rate | 1.0 mL/min[20][36] | 1.0 mL/min[18][22][37] |
| Detection | UV at 324 nm[20][36] | UV at 322 nm[18][22][37] |
| Temperature | 25°C[20][36] | Not Specified |
Visualizations
The following diagrams illustrate common workflows in HPLC troubleshooting and analysis.
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Caption: A generalized experimental workflow for HPLC analysis.
References
- 1. drugs.com [drugs.com]
- 2. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. hplc.eu [hplc.eu]
- 8. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 9. uhplcs.com [uhplcs.com]
- 10. labcompare.com [labcompare.com]
- 11. uhplcs.com [uhplcs.com]
- 12. mastelf.com [mastelf.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. uhplcs.com [uhplcs.com]
- 15. welch-us.com [welch-us.com]
- 16. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 17. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 18. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. japsonline.com [japsonline.com]
- 24. ijpsr.com [ijpsr.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. HPLC Troubleshooting Guide [scioninstruments.com]
- 29. aelabgroup.com [aelabgroup.com]
- 30. realab.ua [realab.ua]
- 31. uhplcs.com [uhplcs.com]
- 32. phenomenex.com [phenomenex.com]
- 33. Development and Validation of RP-HPLC Method for Oral Printed Films of Ketorolac Tromethamine | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 34. researchgate.net [researchgate.net]
- 35. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. benthamdirect.com [benthamdirect.com]
- 37. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (+)-Ketorolac Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (+)-Ketorolac dosage for their in vivo studies.
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose for this compound in common animal models?
Determining the optimal starting dose of this compound depends on the animal model, the route of administration, and the specific research question. However, based on preclinical studies, the following provides a general guideline:
-
Rats: For analgesic and anti-inflammatory effects, oral doses have been studied in the range of 1 to 10 mg/kg.[1] A study on hepatorenal toxicity in male Wistar rats used low (10 mg/kg) and high (20 mg/kg) doses.[2][3] Intravenous administration has been studied at 1 mg/kg.[4]
-
Mice: Linear pharmacokinetics have been observed after single oral doses ranging from 0.25 to 16 mg/kg.[5]
-
Dogs: A clinically effective single dose of 0.5 mg/kg has been studied for both intravenous and oral administration.[6]
-
Cats: An intravenous bolus of 0.5 mg/kg was used in a study on cats undergoing gonadectomy.
It is crucial to perform a dose-response study to determine the optimal effective and non-toxic dose for your specific experimental conditions.
2. How should I prepare this compound for in vivo administration?
The formulation of this compound for in vivo studies depends on the desired route of administration (e.g., oral, intravenous, intramuscular, subcutaneous).
-
Aqueous Solution: Ketorolac tromethamine is soluble in water.[7] For intravenous (IV) or intramuscular (IM) injections, it can be dissolved in sterile saline.
-
Oral Gavage: For oral administration, Ketorolac can be dissolved in water or suspended in a vehicle like 0.2% carboxymethyl cellulose.[8]
-
Sustained Release: For sustained-release formulations for intramuscular injection, excipients like glyceryl monooleate have been investigated.[9]
-
Low Water Solubility: For formulations with low water solubility, common vehicles include DMSO, PEG300, and Tween 80.[8] A typical injection formulation might be a mixture of DMSO, Tween 80, and saline.[8]
Always ensure the final formulation is sterile and the pH is within a physiologically acceptable range.
3. What are the key pharmacokinetic parameters of this compound in different species?
The pharmacokinetics of Ketorolac vary across species. Understanding these differences is critical for translating findings. The mouse is metabolically the most comparable species to humans.[5]
| Parameter | Human | Monkey | Rabbit | Rat | Mouse | Dog |
| Plasma Half-life (t½) | 5-6 hours[10] | - | 1.1 hours[5] | - | - | 4.07-4.55 hours[6] |
| Protein Binding | >99%[10] | - | - | - | 72%[5] | - |
| Bioavailability (Oral) | Complete[10] | >87%[5] | - | Altered in cirrhosis[4] | >87%[5] | 100.9%[6] |
| Primary Route of Excretion | Urine[10] | Urine[5] | - | Feces & Urine[5] | Urine[5] | - |
4. What are the potential side effects and toxicity of this compound in animal models?
The most significant dose-dependent toxicities associated with Ketorolac are hepatorenal.[2][3][11]
-
Renal Toxicity: Increased blood urea nitrogen (BUN) and creatinine levels have been observed in rats at doses of 10 mg/kg and 20 mg/kg.[2][3]
-
Hepatotoxicity: High doses (20 mg/kg) in rats led to a significant increase in the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][3]
-
Gastrointestinal Effects: While high doses of some NSAIDs can cause gastrointestinal damage, Ketorolac at doses up to 3 mg/kg in rats did not show signs of mucosal damage to the small intestine.[1]
It is essential to monitor animals for signs of toxicity, such as changes in weight, behavior, and water/food intake. For long-term studies, periodic blood tests to monitor liver and kidney function are recommended.
5. How can I troubleshoot a lack of analgesic effect in my study?
If you are not observing the expected analgesic effect with this compound, consider the following:
-
Dosage: The dose may be too low for your specific animal model and pain stimulus. A dose-response study is recommended to establish an effective dose.
-
Route of Administration: The bioavailability and time to peak effect can vary significantly with the route of administration. Intravenous administration provides the most rapid onset.[5]
-
Timing of Assessment: The peak analgesic effect of Ketorolac occurs within 2 to 3 hours.[7] Ensure your behavioral assessments are timed appropriately.
-
Formulation: Improper formulation can lead to poor absorption. Ensure the drug is fully dissolved or properly suspended.
-
Pain Model: The type and intensity of the pain stimulus can influence the efficacy of any analgesic.
Experimental Protocols
Protocol 1: Determination of Analgesic Efficacy using the Formalin Test in Rats
This protocol is adapted from a study evaluating the antinociceptive effects of intrathecally administered Ketorolac.[12]
-
Animal Model: Adult male Wistar rats.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral, intravenous).
-
Formalin Injection: 30 minutes after drug administration, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after formalin injection, place the rat in a clear observation chamber. Record the amount of time the animal spends licking, biting, or shaking the injected paw.
-
Data Analysis: The nociceptive response is biphasic:
-
Phase 1 (0-5 minutes post-injection): Represents direct chemical stimulation of nociceptors.
-
Phase 2 (15-60 minutes post-injection): Involves inflammatory processes.
-
Compare the duration of nociceptive behaviors between the Ketorolac-treated and control groups for both phases. A significant reduction in this duration in the treated group indicates an analgesic effect.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage.
References
- 1. The Nonsteroidal Anti-Inflammatory Drug Ketorolac Alters the Small Intestinal Microbiota and Bile Acids Without Inducing Intestinal Damage or Delaying Peristalsis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Hepatorenal Toxicity of Different Dose of Ketorolac Administration in Adult Male Rats: A Preclinical Study | Acta Facultatis Medicae Naissensis [aseestant.ceon.rs]
- 4. Ketorolac pharmacokinetics in experimental cirrhosis by bile duct ligation in the rat | Annals of Hepatology [elsevier.es]
- 5. Ketorolac tromethamine absorption, distribution, metabolism, excretion, and pharmacokinetics in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ketorolac after intravenous and oral single dose administration in dogs. | Semantic Scholar [semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ketorolac hemicalcium I CAS#: 167105-81-9 I anti-inflammatory drug (NSAID) I InvivoChem [invivochem.com]
- 9. In vitro-in vivo characterization of release modifying agents for parenteral sustained-release ketorolac formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketorolac tromethamine pharmacokinetics and metabolism after intravenous, intramuscular, and oral administration in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antinociceptive and neurotoxicologic screening of chronic intrathecal administration of ketorolac tromethamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Ketorolac Biochemical Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (+)-Ketorolac in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound that may influence my assay results?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3][4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5][6] In your experiments, this inhibitory action is the primary biochemical effect you will be measuring. Assays designed to quantify inflammatory responses, such as prostaglandin E2 (PGE2) production, will be directly affected by Ketorolac's presence.[7]
References
- 1. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ketorolac - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]
- 4. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketorolac tromethamine alleviates IL-1β-induced chondrocyte injury by inhibiting COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of (+)-Ketorolac
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of (+)-Ketorolac.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges with oral this compound, administered as Ketorolac tromethamine, are not related to poor solubility, as it is highly soluble. Instead, challenges include its short biological half-life (4-6 hours) and significant gastrointestinal (GI) side effects, such as ulceration and bleeding, which limit its long-term oral use and necessitate strategies for controlled release or alternative delivery routes to minimize systemic exposure and GI irritation.[1][2][3][4][5] The FDA has mandated restrictions on its oral use, limiting it to a maximum of 5 days as a continuation of injectable therapy.[3][6]
Q2: What are the main strategies being explored to improve the bioavailability and therapeutic profile of this compound?
A2: Researchers are focusing on several key strategies:
-
Novel Drug Delivery Systems: This includes nanoparticles, solid dispersions, and floating systems to control the release rate and improve absorption.[7]
-
Alternative Routes of Administration: Transdermal, intranasal, and sublingual delivery are being investigated to bypass first-pass metabolism and reduce GI toxicity.[2][8][9]
-
Prodrugs: Chemical modification of Ketorolac into ester or amide prodrugs can enhance skin permeation for topical delivery.[10][11]
-
Advanced Formulations: Techniques like fast-dissolving tablets and cyclodextrin complexation aim to improve dissolution rates and absorption.[12][13]
Q3: How can nanoparticle formulations enhance the bioavailability of this compound?
A3: Nanoparticle formulations, such as those using PLGA or Eudragit®, can improve bioavailability by:
-
Sustaining Drug Release: Polymeric nanoparticles can provide a sustained release pattern, which prolongs the drug's therapeutic effect.[14]
-
Enhancing Absorption: Nanoparticles can improve oral absorption compared to the drug alone.[14]
-
Improving Cellular Uptake: The small size of nanoparticles can facilitate transport across biological membranes.
-
Targeting Specific Sites: While not extensively covered in the provided results, nanoparticles can be functionalized for targeted delivery.
For example, sublingual administration of Ketorolac-loaded chitosan nanoparticles resulted in a 97% absolute bioavailability in rabbits, a significant increase from the 70% bioavailability of a sublingual solution.[15]
Q4: What is the role of solid dispersions in improving this compound delivery?
A4: Solid dispersions improve drug delivery by dispersing the drug in a hydrophilic matrix.[7][16] This technique creates a high surface area for the drug, leading to an increased dissolution rate and, consequently, potentially improved bioavailability.[7] For poorly water-soluble drugs, this is a key strategy; for Ketorolac, it can be used to modulate release profiles. Common carriers include Eudragit polymers and polyethylene glycols (PEGs).[7][16]
Q5: Can transdermal delivery be an effective alternative for this compound?
A5: Yes, transdermal delivery is a promising alternative to reduce the GI side effects associated with oral administration.[1][2] Strategies to enhance skin permeation include:
-
Permeation Enhancers: Chemicals like oleic acid and other fatty acids can significantly increase the permeability of Ketorolac through the skin.[2]
-
Prodrug Approach: Converting Ketorolac into more lipophilic ester prodrugs can significantly enhance skin permeation.[11][17]
-
Nanocarriers: Nanostructured lipid carriers (NLCs) and polymeric nanoparticles can be used for sustained release and to form a drug reservoir within the skin.[17][18][19]
Section 2: Troubleshooting Guides
Issue 1: Low Entrapment Efficiency in Nanoparticle Formulation
| Symptom | Possible Cause | Suggested Solution |
| Low drug loading and entrapment efficiency (%EE) in PLGA nanoparticles. | Improper Polymer/Drug Ratio: The concentration of Ketorolac tromethamine affects both drug loading and entrapment efficiency. | Optimize the drug-to-polymer ratio. Studies have shown that as the concentration of Ketorolac increases, entrapment efficiency may decrease while drug loading increases.[14] Start with a lower drug concentration and incrementally increase it. |
| Inefficient Emulsification: The organic and aqueous phases are not mixing properly during the solvent evaporation process. | Ensure adequate sonication energy and time. Optimize the concentration of the surfactant (e.g., Pluronic F68) to achieve smaller and more stable emulsion droplets.[14] | |
| Drug Loss During Preparation: The drug may be partitioning into the external aqueous phase during solvent evaporation. | Modify the pH of the aqueous phase to suppress the ionization of Ketorolac, thereby increasing its partitioning into the organic polymer phase. |
Issue 2: Variable or Poor In Vitro Drug Release from Solid Dispersions
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent or slow drug release during dissolution testing. | Drug Recrystallization: The amorphous drug within the dispersion may have converted back to a crystalline form. | Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to check for crystallinity.[20] If recrystallization has occurred, consider using a different polymer or a higher polymer-to-drug ratio to better stabilize the amorphous state. |
| Poor Wettability: The carrier may not be sufficiently hydrophilic, or the drug-carrier mixture is not wetting properly. | Incorporate carriers with surface activity, such as cholic acid or bile salts, to improve wettability.[7] Even carriers without surface activity, like urea, have been shown to enhance wettability. | |
| Inappropriate Carrier Selection: The chosen polymer carrier (e.g., Eudragit, PEG) is not suitable for the desired release profile. | Screen different carriers and drug-to-carrier ratios. For example, Eudragit RS100 and RL100 can be used to achieve controlled release.[16][21] The choice of solvent for the preparation method is also critical. |
Issue 3: Low Permeation in Ex Vivo Transdermal Studies
| Symptom | Possible Cause | Suggested Solution |
| Low flux and cumulative permeation of Ketorolac across excised skin (e.g., rat or pig skin). | High Lipophilicity of Prodrug: The synthesized prodrug is too lipophilic and is retained within the stratum corneum without partitioning into the aqueous receptor medium. | A parabolic relationship often exists between lipophilicity (logP) and skin permeation.[11] Synthesize a series of prodrugs with varying alkyl chain lengths to find the optimal lipophilicity. For Ketorolac, the 1-propyl ester prodrug showed the maximum permeation rate.[11] |
| Insufficient Vehicle-Skin Interaction: The vehicle (e.g., propylene glycol) is not effectively disrupting the stratum corneum barrier. | Incorporate chemical penetration enhancers into the formulation. Unsaturated fatty acids like oleic acid have been shown to be highly effective.[2] Other options include terpenes, non-ionic surfactants, and DMSO.[2] | |
| Prodrug Instability: The prodrug is degrading prematurely on the skin surface or within the skin homogenate before it can permeate. | Assess the stability of the prodrug in rat skin homogenate.[10][11] If degradation is too rapid, consider synthesizing more stable prodrugs, such as amides, though these may have lower aqueous solubility, presenting a different challenge.[10] |
Section 3: Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Ketorolac Formulations
| Formulation Type | Administration Route | Animal Model | Cmax | Tmax | Bioavailability (%) | Fold Increase in Bioavailability | Reference |
| Conventional Tablet | Oral | Human | 988.22 ng/mL | 2 h | - | Baseline | [12] |
| Fast Dissolving Tablet | Oral | Human | 1248.39 ng/mL | 1 h | - | - | [12] |
| Immediate Release Mini-Tablet | Oral | Rabbit | - | - | - | Baseline | |
| Floating Mini-Tablet | Oral | Rabbit | 1.35-fold higher vs. IR | - | - | 2.25 | |
| Intranasal Solution | Intranasal | Rat | - | - | 24.8 ± 13.8 | Baseline | [8] |
| Intranasal In Situ Hydrogel | Intranasal | Rat | - | - | 68.8 ± 23.3 | 2.77 | [8] |
| Sublingual Solution | Sublingual | Rabbit | - | - | 70 | Baseline | [15] |
| Sublingual Chitosan Nanoparticles | Sublingual | Rabbit | - | - | 97 | 1.39 | [15] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; IR: Immediate Release.
Table 2: Ex Vivo Skin Permeation Enhancement of Ketorolac
| Enhancer/Strategy | Vehicle | Skin Model | Permeability Flux (J) (μg·cm⁻²·h⁻¹) | Enhancement Ratio (ER) | Reference |
| Control (No Enhancer) | Propylene Glycol | Rat Skin | 71.47 ± 0.63 | 1.0 | [2] |
| Oleic Acid (10%) | Propylene Glycol | Rat Skin | 514.43 ± 2.50 | 7.2 | [2] |
| Stearic Acid (10%) | Propylene Glycol | Rat Skin | 507.73 ± 2.15 | 7.1 | [2] |
| DMSO (10%) | Propylene Glycol | Rat Skin | ~285 - 357 | ~4-5 | [2] |
| Ketorolac Acid (KTRA) | pH 6.6 Buffer | Guinea Pig Skin | - | Baseline | [22] |
| KTRA-HPBCD Complex | pH 6.6 Buffer | Guinea Pig Skin | - | ~2.5-4x vs. KTRA/KTRM solutions | [22] |
DMSO: Dimethyl sulfoxide; HPBCD: Hydroxypropyl-β-cyclodextrin.
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To formulate sustained-release nanoparticles of Ketorolac tromethamine (KT) to improve oral absorption.[14]
Materials:
-
Ketorolac tromethamine (KT)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Pluronic F68
-
Deionized water
Procedure:
-
Organic Phase Preparation: Accurately weigh and dissolve a specific amount of PLGA (e.g., 3-10% w/v) and KT (e.g., 2% w/v) in dichloromethane. Allow the polymer to dissolve completely, potentially overnight.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of Pluronic F68 in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 20 mL of 1% Pluronic F68 solution).
-
Sonication: Emulsify the mixture using a probe sonicator. This step is critical for achieving a small and uniform droplet size.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the dichloromethane to evaporate completely, leading to the formation of solid nanoparticles.
-
Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. Repeat the washing step twice.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a fine powder, which can be stored for further characterization.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of Ketorolac by creating a solid dispersion with a hydrophilic carrier.[16]
Materials:
-
Ketorolac
-
Polymer (e.g., Eudragit RS100, Eudragit RL100, Ethyl cellulose)
-
Solvent (e.g., methanol, acetone, or a mixture)
Procedure:
-
Polymer Dissolution: Dissolve the chosen polymer (e.g., Eudragit) in a suitable solvent or solvent mixture.
-
Drug Addition: Add the Ketorolac powder to the polymer solution and stir until a homogenous mixture is formed.
-
Solvent Evaporation: Pour the mixture into a petri dish and allow the solvent to evaporate at room temperature or under reduced pressure. This process results in the formation of a thin film.
-
Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the resulting powder through a sieve to obtain particles of a uniform size.
-
Storage: Store the prepared solid dispersion in a desiccator until further evaluation.
Protocol 3: Ex Vivo Skin Permeation Study using a Franz Diffusion Cell
Objective: To evaluate the permeation of a novel Ketorolac formulation (e.g., prodrug, nano-gel) through an excised skin sample.[2]
Materials:
-
Franz diffusion cell apparatus
-
Excised skin (e.g., rat abdominal skin, pig ear skin)
-
Ketorolac formulation
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath/circulator
Procedure:
-
Skin Preparation: Excise the skin from the animal model. Carefully remove any subcutaneous fat and hair.
-
Cell Assembly: Mount the prepared skin sample on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor compartment.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) receptor medium and add a small magnetic stir bar. Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the skin to equilibrate with the receptor medium for a period (e.g., 30-60 minutes).
-
Sample Application: Apply a known quantity of the Ketorolac formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and immediately replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of Ketorolac (or its prodrug) in the collected samples using a validated analytical method, such as HPLC.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
Section 5: Visualizations
Caption: Workflow for developing and evaluating this compound nanoparticles.
Caption: Logical relationships in transdermal delivery strategies for Ketorolac.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancement of ketorolac tromethamine permeability through rat skin using penetration enhancers: An ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Ketorolac (oral route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. innpharmacotherapy.com [innpharmacotherapy.com]
- 8. Enhancement in bioavailability of ketorolac tromethamine via intranasal in situ hydrogel based on poloxamer 407 and carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ketorolac amide prodrugs for transdermal delivery: stability and in vitro rat skin permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of Ketorolac ester prodrugs for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation and pharmacokinetics of ketorolac tromethamine fast dissolving tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential of cyclodextrin complexation and liposomes in topical delivery of ketorolac: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. crsubscription.com [crsubscription.com]
- 15. researchgate.net [researchgate.net]
- 16. Air suspension and solid dispersion for controlled ketorolac, pantoprazole. [wisdomlib.org]
- 17. Evaluation of alternative strategies to optimize ketorolac transdermal delivery | Semantic Scholar [semanticscholar.org]
- 18. Polymeric Nanoparticles and Chitosan Gel Loading Ketorolac Tromethamine to Alleviate Pain Associated with Condyloma Acuminata during the Pre- and Post-Ablation | MDPI [mdpi.com]
- 19. Evaluation of alternative strategies to optimize ketorolac transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Potential of Cyclodextrin Complexation and Liposomes in Topical Delivery of Ketorolac: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (+)-Ketorolac Degradation in Formulations
Welcome to the Technical Support Center for (+)-Ketorolac formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common degradation issues encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during the formulation of this compound. Each question is followed by a detailed explanation and recommended actions.
Q1: My this compound formulation is showing a yellow discoloration over time. What is the likely cause and how can I prevent it?
A1: Yellow discoloration in this compound formulations is often an indication of oxidative degradation or photolytic degradation. Ketorolac is susceptible to degradation under both light and oxidative stress, leading to the formation of colored degradants. The 1-keto analogue is a known oxidative degradation product.[1]
Troubleshooting Steps:
-
Protect from Light: Store your formulation in light-resistant containers, such as amber-colored vials or bottles.[2] Conduct all experimental manipulations under reduced light conditions where possible.
-
Inert Atmosphere: During formulation, consider purging your solutions and the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Add Antioxidants: The addition of antioxidants can significantly improve the stability of Ketorolac.[3] Consider incorporating antioxidants such as propyl gallate (1% w/w) into your formulation.[3]
-
Evaluate Packaging: Ensure your container closure system is not contributing to the problem. For instance, some plastic containers may be more permeable to oxygen than others. Polypropylene or cycloolefin polymer containers have been shown to improve stability for injections.[4]
Q2: I'm observing a loss of potency in my aqueous this compound formulation. What are the potential degradation pathways at play?
A2: Potency loss in aqueous formulations of this compound can be attributed to several degradation pathways, primarily hydrolysis and oxidation.[1][5] The rate and extent of degradation are highly dependent on the pH, temperature, and presence of excipients in the formulation.
-
Hydrolytic Degradation: Ketorolac can undergo hydrolysis under acidic, basic, and neutral conditions.[5][6] The stability is significantly influenced by the pH of the solution.
-
Oxidative Degradation: Ketorolac is susceptible to oxidation, which can be a significant cause of potency loss.[7]
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[6]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting potency loss in this compound formulations.
Q3: My solid dosage formulation with this compound tromethamine is showing poor stability at elevated humidity. Which excipients might be contributing to this, and what are the alternatives?
A3: The stability of this compound tromethamine in solid blends can be significantly impacted by the choice of excipients, especially under high humidity.[3] Studies have shown that certain common excipients can destabilize the drug.
-
Incompatible Excipients: Croscarmellose sodium and microcrystalline cellulose have been shown to destabilize Ketorolac tromethamine in powder blends.[3]
-
Alternative Salt Forms: The salt form of Ketorolac has a large impact on its stability. The calcium salt and the free acid form of Ketorolac have demonstrated significantly less drug loss compared to the tromethamine salt under accelerated stability conditions.[3][8]
-
pH Modifiers: The addition of pH modifiers can provide a modest improvement in stability.[3]
Recommendations:
-
Excipient Compatibility Study: Conduct a thorough compatibility study with your selected excipients. Techniques like Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool.[9]
-
Alternative Fillers/Binders: Consider replacing microcrystalline cellulose with more inert fillers like lactose.[3]
-
Evaluate Salt Form: If feasible for your formulation goals, evaluate the use of the calcium salt or the free acid form of Ketorolac for improved stability.[3][8]
Quantitative Data Summary
The following tables summarize quantitative data on the degradation of this compound under various conditions.
Table 1: Forced Degradation of Ketorolac Tromethamine
| Stress Condition | % Degradation | Reference |
| Acid Hydrolysis (unspecified conditions) | 3.65% | |
| Base Hydrolysis (unspecified conditions) | 2.45% | [7] |
| Oxidation (unspecified conditions) | 19.83% | [7] |
| Thermal Degradation | Significant | |
| Photolytic Degradation | Insignificant | [6] |
Table 2: Stability of Ketorolac Tromethamine Salt Forms in Powder Blends (3 months at 50°C/75% RH)
| Salt Form | Drug Loss (%) | Reference |
| Calcium Salt | 0.2% | [3][8] |
| Free Acid | 0.5% | [3][8] |
| Tromethamine Salt | 10.2% | [3][8] |
Table 3: Stability of Ketorolac Tromethamine in IV Solutions
| IV Solution | Storage Temperature | Duration | Stability | Reference |
| 0.9% Sodium Chloride | 5°C | 50 days | Stable | [10] |
| 0.9% Sodium Chloride | 25°C | 35 days | Stable | [10] |
| 5% Dextrose | 5°C | 50 days | Stable | [10] |
| 5% Dextrose | 25°C | 7 days | Stable | [10] |
| PVC Minibags (0.3 and 0.6 mg/mL) | 4°C and 23°C | 21 days | >95% retained | [8][11] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a general guideline for developing a stability-indicating HPLC method to quantify this compound and its degradation products.
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound tromethamine reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-50 µg/mL).
-
-
Sample Preparation:
-
Dilute the formulation with the mobile phase to obtain a theoretical concentration of this compound within the standard curve range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 80°C for a specified time. Neutralize with 0.1N NaOH before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 80°C for a specified time. Neutralize with 0.1N HCl before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or sunlight for a specified duration.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Assess the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
Calculate the percentage of degradation.
-
Visualizations
Degradation Pathways of this compound
Caption: Major degradation pathways for this compound.
Logical Relationships in Formulation Stability
Caption: Key factors influencing the stability of this compound formulations.
References
- 1. WO2018197932A1 - Pharmaceutical compositions of ketorolac - Google Patents [patents.google.com]
- 2. WO2012127497A1 - Stable pharmaceutical compositions of ketorolac or salts thereof - Google Patents [patents.google.com]
- 3. Approaches for improving the stability of ketorolac in powder blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110812325B - Method for improving storage stability of ketorolac tromethamine injection - Google Patents [patents.google.com]
- 5. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. nano-ntp.com [nano-ntp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of ketorolac tromethamine in 5% dextrose injection and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Technical Support Center: Bioanalysis of (+)-Ketorolac
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the bioanalysis of (+)-Ketorolac.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of this compound?
A1: A matrix effect is the alteration of an analyte's response, in this case, this compound, due to the presence of co-eluting and often unidentified components in the sample matrix (e.g., plasma, urine)[1][2]. These interfering substances can either suppress or enhance the ionization of Ketorolac in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification[1][2]. This is a major concern in bioanalysis as it can compromise the reliability of pharmacokinetic and toxicokinetic data[1]. Regulatory bodies, such as the FDA, mandate a thorough evaluation of matrix effects during method validation[1].
Q2: How does using a stable isotope-labeled internal standard, like Ketorolac-d5, help in overcoming matrix effects?
A2: A stable isotope-labeled (SIL) internal standard, such as Ketorolac-d5, is the preferred tool for mitigating matrix effects[1][2]. Since Ketorolac-d5 is chemically and physically almost identical to Ketorolac, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement[1][2]. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is normalized, which results in a more accurate and robust assay[1]. The mass difference between the two compounds allows them to be distinguished by the mass spectrometer[1].
Q3: What are the common sources of ion suppression in the bioanalysis of this compound?
A3: Common sources of ion suppression in the bioanalysis of Ketorolac include:
-
Endogenous matrix components: Biological samples like plasma or urine contain high concentrations of phospholipids, salts, and proteins that can interfere with the ionization process[2].
-
Sample preparation reagents: Incomplete removal of reagents used during sample preparation, such as acids or bases, can also lead to ion suppression.
-
Co-administered drugs: Other drugs or their metabolites present in the sample can co-elute with Ketorolac and affect its ionization.
Q4: What are the regulatory expectations for the evaluation of matrix effects?
A4: According to FDA guidelines, matrix effects should be assessed during method validation by preparing quality control (QC) samples at low and high concentrations in at least six different individual sources or lots of the matrix[1]. For the method to be deemed acceptable, the accuracy for each source should be within ±15% of the nominal concentration, and the precision, expressed as the coefficient of variation (%CV), should not exceed 15%[1].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient sample preparation. The chosen extraction method may not be effectively isolating Ketorolac from the matrix. | Optimize the extraction method. While protein precipitation is common, consider solid-phase extraction (SPE) for a cleaner sample extract, which can also help in reducing matrix effects[1][3]. Ensure that the precipitating agent is added in the correct ratio and vortexed sufficiently[1]. |
| High Variability in Results Between Samples | Significant matrix effect. Different lots of the biological matrix are causing variable ion suppression or enhancement. | Utilize a stable isotope-labeled internal standard like Ketorolac-d5. It will co-elute and experience the same matrix effects as the analyte, thereby normalizing the response ratio[1][2]. |
| Poor Peak Shape or Tailing | Suboptimal chromatography. The mobile phase composition or pH may not be ideal for Ketorolac. | Optimize the mobile phase. Adjust the pH of the aqueous mobile phase (e.g., with formic acid or ammonium acetate) and the organic solvent ratio to improve the peak shape[1]. |
| Interference at the Retention Time of Analyte/IS | Lack of selectivity. The method is unable to differentiate the analyte from other matrix components or metabolites. | Improve chromatographic separation by modifying the gradient to better resolve Ketorolac from interferences. Also, check the MS/MS transitions to ensure they are specific to Ketorolac and its internal standard[1]. |
| Inconsistent Internal Standard (IS) Response | Degradation of the internal standard due to improper storage or preparation. | Verify the IS concentration by preparing a fresh working solution from the stock. Ensure that stock solutions are stored at -20°C and have not expired[1]. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol details the steps to calculate the Matrix Factor (MF) for this compound.
-
Prepare two sets of samples:
-
Set A (Analyte in Matrix): Use at least six different lots of blank biological matrix. Process these samples using the validated sample preparation method (e.g., protein precipitation or SPE). In the final extract, spike this compound and its internal standard (e.g., Ketorolac-d5) at low and high concentration levels.
-
Set B (Analyte in Neat Solution): Prepare solutions of this compound and the internal standard in the reconstitution solvent at the same low and high concentrations as in Set A[2].
-
-
Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set A to the peak area of the analyte in Set B[2].
-
IS-Normalized MF: Calculate the ratio of the MF of the analyte to the MF of the internal standard. An IS-Normalized MF close to 1.0 suggests that the internal standard is effectively compensating for the matrix effect[2].
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common method for extracting this compound from plasma samples.
-
Sample Aliquoting: Pipette 50 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube[1].
-
Internal Standard Addition: Add 100 µL of the internal standard working solution (e.g., 500 ng/mL Ketorolac-d5) to all tubes except for the matrix blank[1].
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile with 0.1% formic acid, at a 3:1 ratio to the plasma volume[1].
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation[1].
-
Centrifugation: Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins[1].
-
Supernatant Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis[1].
Quantitative Data Summary
| Parameter | Value | Reference |
| Validated Concentration Range | 2.5 ng/mL to 5000 ng/mL | [4][5] |
| Linearity (R²) of Calibration Curve | > 0.99 | [4] |
| Accuracy and Precision | Within ±15% | [1][4] |
| Recovery | > 80% | [4] |
| Acceptable Matrix Factor (MF) | 0.85 to 1.15 | [2] |
Visualizations
Experimental Workflow: Sample Preparation and Analysis
Caption: Workflow for Protein Precipitation Sample Preparation and subsequent LC-MS/MS Analysis.
Logical Relationship: Troubleshooting Matrix Effects
Caption: Logical flow from identifying a quantification problem to its potential causes and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Ketorolac Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of ketorolac enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating ketorolac enantiomers?
A1: Ketorolac is a chiral compound, existing as a racemic mixture of R-(+) and S-(-) enantiomers.[1] These enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging without a chiral selector. The S-(-) enantiomer is primarily responsible for the analgesic activity.[2]
Q2: Which chromatographic technique is most suitable for resolving ketorolac enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the direct separation of ketorolac enantiomers.[1][2][3] Chiral stationary phases create a diastereomeric interaction with the enantiomers, leading to different retention times and enabling their separation.
Q3: What are the commonly used chiral stationary phases for ketorolac enantiomer resolution?
A3: Several types of chiral stationary phases have been successfully employed for the resolution of ketorolac enantiomers, including:
-
Protein-based CSPs: α1-acid glycoprotein (AGP) and human serum albumin (HSA) columns are frequently used.[1][3][4]
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), have also demonstrated good separation.[1][5]
-
Macrocyclic glycopeptide CSPs: Ristocetin A-based chiral columns have been utilized for this separation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic resolution of ketorolac enantiomers.
Issue 1: Poor or No Resolution of Enantiomeric Peaks
| Potential Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase | Ensure the selected chiral column is suitable for ketorolac enantiomers. Protein-based (e.g., AGP) and polysaccharide-based CSPs are good starting points.[1][3][5] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. For reversed-phase HPLC on an AGP column, a common mobile phase is a mixture of a phosphate buffer and an organic modifier like isopropanol.[1][4] The concentration of the organic modifier is critical; increasing it can decrease retention time and resolution.[1] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase buffer significantly impacts retention and resolution on protein-based CSPs. For an AGP column, a pH of around 4.5 has been shown to provide good results.[1][4] Increasing the pH can decrease the retention of ketorolac.[1] |
| Suboptimal Flow Rate | While flow rate primarily affects retention time, it can have a minor impact on resolution. A flow rate of 1.0 mL/min is a common starting point.[1][4] |
| Incorrect Temperature | Temperature fluctuations can affect the chromatography. Using a column oven to maintain a constant temperature is recommended.[7] |
Issue 2: Peak Tailing or Asymmetry
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.[8] |
| Column Contamination or Degradation | Flush the column with an appropriate solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible to avoid peak shape distortion.[7] |
| Secondary Interactions | The presence of silanol groups on the silica support can cause peak tailing. Using a highly end-capped column or adding a competing base to the mobile phase can help. |
Issue 3: Unstable Baseline or High Noise
| Potential Cause | Troubleshooting Step |
| Air Bubbles in the System | Degas the mobile phase before use. Check for leaks in the pump and connections.[7] |
| Contaminated Mobile Phase | Use high-purity solvents and salts for mobile phase preparation. Filter the mobile phase through a 0.45 µm or 0.22 µm filter.[8] |
| Detector Issues | Ensure the detector lamp is functioning correctly and has sufficient energy. Clean the flow cell if necessary. |
| Pump Malfunction | Check for leaks, salt buildup, and unusual noises from the pump. Worn pump seals may need replacement.[7] |
Experimental Protocols
Key Experiment: Chiral HPLC Separation of Ketorolac Enantiomers on an AGP Column
This protocol is based on a validated method for the enantioselective analysis of ketorolac.[1][4]
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral AGP column |
| Mobile Phase | 0.1 M Sodium Phosphate Buffer (pH 4.5) : Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 322 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.1 M solution of sodium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH to 4.5 using phosphoric acid or sodium hydroxide.
-
Mix the buffer with isopropanol in a 98:2 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic ketorolac in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and run the analysis for approximately 15 minutes.
-
The expected elution order is the R-(+) enantiomer followed by the S-(-) enantiomer.[1]
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the chiral separation of ketorolac enantiomers using the protocol described above.[1][4]
| Parameter | R-(+)-Ketorolac | S-(-)-Ketorolac |
| Retention Time (min) | 6.4 | 8.4 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.3} |
Another study using a CHIRALPAK AGP column with a mobile phase of 10 mmol/L ammonium acetate (pH 5.5) and isopropanol (97:3) reported a resolution of 2.8.[9]
Visualizations
References
- 1. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral kinetics and dynamics of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. benthamdirect.com [benthamdirect.com]
Navigating Preclinical Research: A Technical Support Center for Mitigating Ketorolac-Induced Gastrointestinal Side Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for mitigating the gastrointestinal (GI) side effects of (+)-Ketorolac in animal models. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during preclinical studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in ulcer index within the same experimental group. | Inconsistent fasting period before Ketorolac administration. Variation in drug administration technique (e.g., oral gavage). Stress induced by handling or housing conditions. | Ensure a consistent fasting period (typically 18-24 hours) for all animals, with free access to water. Standardize the oral gavage technique to ensure consistent delivery of the drug. Acclimatize animals to the experimental environment and handling procedures to minimize stress. |
| No significant gastric lesions observed after Ketorolac administration. | Insufficient dose of Ketorolac. The animal strain is less susceptible to NSAID-induced gastropathy. | Perform a dose-response study to determine the optimal ulcerogenic dose of Ketorolac in your specific animal model. Ensure you are using a susceptible strain of rat (e.g., Wistar or Sprague-Dawley). |
| Unexpected mortality in the experimental animals. | The dose of Ketorolac is too high, leading to systemic toxicity. Perforation of a gastric ulcer. | Reduce the dose of Ketorolac. Carefully examine the stomach for any signs of perforation during dissection. Ensure animals have free access to water during the fasting period to prevent dehydration.[1] |
| Inconsistent results in biochemical assays (e.g., MPO, MDA). | Improper tissue handling and storage. Variation in the timing of tissue collection. Assay variability. | Standardize tissue collection, processing, and storage procedures. Collect tissues at a consistent time point after Ketorolac administration. Include appropriate controls and run assays in duplicate or triplicate to minimize variability.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Ketorolac and other NSAIDs cause gastrointestinal damage?
A1: NSAIDs, including Ketorolac, primarily cause GI damage by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition reduces the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa.[1] Prostaglandins help by stimulating mucus and bicarbonate secretion, maintaining mucosal blood flow, and promoting epithelial cell proliferation.[1]
Q2: What are the most common animal models used to study Ketorolac-induced gastric ulcers?
A2: The most common preclinical model is the NSAID-induced ulcer model in rats, typically using Wistar or Sprague-Dawley strains.[1] In this model, rats are fasted and then administered an ulcerogenic dose of Ketorolac. Other models include ethanol-induced and stress-induced ulcer models.[2][3]
Q3: How is the severity of gastric lesions quantified in these animal models?
A3: The severity of gastric lesions is typically quantified using an ulcer index. This involves a macroscopic examination of the stomach lining after it has been removed and opened along the greater curvature. Lesions are scored based on their number and size (length or area).[1][4] Histopathological examination of gastric tissue is also used for a more detailed microscopic assessment.[1]
Q4: What are the main strategies to mitigate Ketorolac-induced GI side effects in animal models?
A4: Key strategies include:
-
Co-administration with gastroprotective agents: This includes proton pump inhibitors (PPIs) like omeprazole, prostaglandin analogues like misoprostol, and other agents such as sucralfate.[1][5][6]
-
Developing alternative formulations: This involves creating prodrugs of Ketorolac or using novel delivery systems like microcapsules and solid dispersions to reduce direct contact with the gastric mucosa.[7][8][9]
-
Continuous infusion: Administering Ketorolac via continuous infusion rather than bolus injections may reduce peak plasma concentrations and potentially lower the risk of GI side effects.[10]
Q5: Are there any alternative NSAIDs with a better gastrointestinal safety profile?
A5: Selective COX-2 inhibitors, such as celecoxib, were developed to have a better GI safety profile compared to non-selective NSAIDs like Ketorolac.[11] However, concerns have been raised about the cardiovascular side effects of some COX-2 inhibitors.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on mitigating the gastrointestinal side effects of Ketorolac in animal models.
Table 1: Effect of Novel Formulations on Ketorolac-Induced Gastric Ulcers in Rats
| Formulation | Dose (mg/kg) | Parameter | Ketorolac Alone | Formulation | % Reduction | Reference |
| Ketorolac-Eudragit RS 100 solid dispersion | 5 | Ulcer Index | 10 (avg. ulcers/rat) | 1.66 | 83.34% | [7][8] |
| Ketorolac-Eudragit RS 100 microcapsules | 5 | Ulcer Index | 10 (avg. ulcers/rat) | 0 | 100% | [7][8] |
| Ketorolac-Eudragit RL 100 microcapsules | 5 | Ulcer Index | 10 (avg. ulcers/rat) | 0.33 | 83.34% | [7][8] |
| Ketorolac-Ethyl cellulose solid dispersion | 5 | Ulcer Index | 10 (avg. ulcers/rat) | 0.93 | 50.00% | [7][8] |
| Ketorolac-Ethyl cellulose microcapsules | 5 | Ulcer Index | 10 (avg. ulcers/rat) | 0.89 | 33.30% | [7][8] |
| Ketogal (Ketorolac-galactose conjugate) | 16.3 (equimolar to 10 mg/kg Ketorolac) | Number of Ulcers | Significant increase | No significant increase | - | [2] |
Table 2: Effect of Co-administered Gastroprotective Agents on Ketorolac-Induced Gastric Ulcers in Rats
| Gastroprotective Agent | Dose (mg/kg) | Ketorolac Dose (mg/kg) | Parameter | Ketorolac Alone | Ketorolac + Agent | Preventive Index (%) | Reference |
| Troxerutin | 150 | 30 | Ulcer Index (length) | 2.35 ± 16 | 2.02 ± 10.6 | 33.75 | [4] |
| Troxerutin | 200 | 30 | Ulcer Index (length) | 2.35 ± 16 | 1.99 ± 12.17 | 23.93 | [4] |
| Misoprostol | - | 30 | Ulcer Index (length) | 2.35 ± 16 | 2.12 ± 12.17 | 23.93 | [4] |
| Troxerutin | 150 | 30 | Ulcer Index (depth) | 2.53 ± 26.67 | 1.39 ± 20.3 | 23.88 | [4] |
| Troxerutin | 200 | 30 | Ulcer Index (depth) | 2.53 ± 26.67 | 1.75 ± 24.08 | 9.71 | [4] |
| Misoprostol | - | 30 | Ulcer Index (depth) | 2.53 ± 26.67 | 1.62 ± 23.67 | 11.24 | [4] |
Experimental Protocols
Protocol 1: Ketorolac-Induced Gastric Ulcer Model in Rats
Objective: To induce gastric ulcers in rats using Ketorolac to screen for potential gastroprotective agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Ketorolac tromethamine
-
Vehicle (e.g., 1% Carboxymethyl cellulose)
-
Test gastroprotective agent
-
Oral gavage needles
-
Surgical instruments for dissection
-
Formalin solution (10%)
-
Dissecting microscope or magnifying lens
-
Ruler with millimeter markings
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into experimental groups (e.g., Control, Ketorolac alone, Ketorolac + Test Agent).
-
Drug Administration:
-
Administer the vehicle or the test gastroprotective agent orally to the respective groups.
-
After a specific time interval (e.g., 30-60 minutes), administer Ketorolac (e.g., 30 mg/kg, orally or subcutaneously).
-
-
Observation Period: House the animals in individual cages and observe for a set period (e.g., 4-6 hours).
-
Euthanasia and Stomach Excision: Euthanize the animals using an approved method. Carefully dissect out the stomach.
-
Stomach Preparation: Open the stomach along the greater curvature and gently wash with saline to remove gastric contents. Pin the stomach flat on a board for examination.
-
Macroscopic Evaluation (Ulcer Index):
-
Examine the gastric mucosa for lesions under a magnifying lens.
-
Measure the length (in mm) of each lesion.
-
The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach.
-
-
Histopathological Evaluation (Optional):
-
Fix a portion of the gastric tissue in 10% formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope to assess the extent of mucosal damage.
-
Protocol 2: Evaluation of Gastric Mucosal Damage
Objective: To quantify the extent of gastric mucosal damage.
Procedure:
-
Macroscopic Scoring (Ulcer Index):
-
After preparing the stomach as described in Protocol 1, score the lesions based on the following scale:
-
0: No lesions
-
1: Petechial hemorrhages
-
2: 1-2 small ulcers (1-2 mm)
-
3: More than 2 small ulcers or one large ulcer (>2 mm)
-
4: Widespread ulceration
-
-
The ulcer index can also be calculated by measuring the total area of the lesions.
-
-
Biochemical Assays:
-
Homogenize a portion of the gastric tissue.
-
Perform assays to measure markers of inflammation and oxidative stress, such as:
-
Myeloperoxidase (MPO) activity (for neutrophil infiltration)
-
Malondialdehyde (MDA) levels (for lipid peroxidation)
-
Prostaglandin E2 (PGE2) levels
-
Antioxidant enzyme levels (e.g., SOD, CAT, GPx)
-
-
Visualizations
Caption: Mechanism of NSAID-induced gastric injury.
Caption: Experimental workflow for screening gastroprotective agents.
Caption: Strategies to mitigate Ketorolac-induced GI toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Ketogal: A Derivative Ketorolac Molecule with Minor Ulcerogenic and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troxerutin effect on gastric ulcers induced by ketorolac in rats: Relation with oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. rroij.com [rroij.com]
- 9. Synthesis, characterization and pharmacological evaluation of amide prodrugs of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the Pharmacokinetics of Ketorolac Tromethamine After Continuous Subcutaneous Infusion and Repeat Intramuscular Bolus Injections in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
Validation & Comparative
A Head-to-Head In Vivo Comparison: (+)-Ketorolac vs. Dexketoprofen Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the efficacy of two potent nonsteroidal anti-inflammatory drugs (NSAIDs), (+)-Ketorolac and dexketoprofen. Both agents are the S-(+)-enantiomers of their respective racemic compounds, ketorolac and ketoprofen, and are responsible for their pharmacological activity. This document synthesizes key preclinical experimental data on their analgesic, anti-inflammatory, and antipyretic properties to facilitate an objective evaluation of their performance.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both this compound and dexketoprofen exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The reduction in prostaglandin synthesis, particularly prostaglandin E2 (PGE2), leads to decreased inflammation, alleviation of pain, and reduction of fever.
Caption: Mechanism of action of NSAIDs.
Analgesic Efficacy
The analgesic potential of this compound and dexketoprofen has been evaluated in various preclinical models of pain. A commonly used model is the acetic acid-induced writhing test in mice, which assesses visceral pain.
| Drug | Animal Model | Administration Route | ED50 (mg/kg) | Reference |
| This compound | Rat | Not Specified | 0.24 | [1] |
| Dexketoprofen | Mouse | Intravenous | <0.5 | [2][3] |
| Dexketoprofen | Mouse | Oral | Not Specified | [2][3] |
Note: ED50 is the dose that produces 50% of the maximum effect. A lower ED50 indicates higher potency. Data is collated from different studies and direct comparison should be made with caution.
In the acetic acid-induced writhing test, this compound showed a potent analgesic effect in rats.[1] Similarly, dexketoprofen demonstrated strong, stereoselective analgesic activity in mice, with the S(+)-enantiomer being significantly more potent than the R(-)-enantiomer.[2][3] An intravenous dose of 0.5 mg/kg of dexketoprofen inhibited 92.1% of writhing in mice.[2][3]
Experimental Protocol: Acetic Acid-Induced Writhing Test
This model is a standard for screening analgesic activity by inducing a visceral inflammatory pain response.
Caption: Workflow for the acetic acid-induced writhing test.
Anti-inflammatory Efficacy
The anti-inflammatory properties of this compound and dexketoprofen are often assessed using the carrageenan-induced paw edema model in rats, a widely accepted model of acute inflammation.
| Drug | Animal Model | Administration Route | ED50 (mg/kg) | Reference |
| This compound | Rat | Not Specified | 0.08 | [1] |
| Dexketoprofen | Rat | Intravenous | <5.0 | [2][3] |
| Dexketoprofen | Rat | Oral | Not Specified | [2][3] |
In the carrageenan-induced paw edema model, this compound was found to be a potent anti-inflammatory agent.[1] Dexketoprofen also demonstrated significant anti-inflammatory effects, with an intravenous administration of 5 mg/kg almost completely inhibiting edema formation in rats.[2][3]
Experimental Protocol: Carrageenan-Induced Paw Edema
This model evaluates the ability of a compound to reduce acute inflammation.
Caption: Workflow for the carrageenan-induced paw edema assay.
Antipyretic Efficacy
The antipyretic (fever-reducing) effects of these compounds are typically evaluated in models where fever is induced, such as with brewer's yeast.
| Drug | Animal Model | Administration Route | ED50 (mg/kg) | Reference |
| This compound | Chick | Intramuscular | >5.0 | [4][5] |
| Dexketoprofen | Rat | Not Specified | 1.6 | [2][3] |
Summary and Conclusion
Based on the available preclinical in vivo data, both this compound and dexketoprofen are highly potent analgesic and anti-inflammatory agents.
-
Potency: In the models reviewed, this compound appears to have a lower ED50 for anti-inflammatory activity compared to the effective doses reported for dexketoprofen, suggesting high potency. For analgesia, both drugs are effective at low doses. In terms of antipyretic activity, dexketoprofen demonstrated high potency in a rat model.
-
Stereoselectivity: The pharmacological activity of both ketorolac and ketoprofen resides in their S-(+)-enantiomers.[1][2][3]
References
- 1. Characterization of the analgesic and anti-inflammatory activities of ketorolac and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic, antiinflammatory, and antipyretic effects of S(+)-ketoprofen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic, antipyretic and anti-inflammatory efficacy of ketorolac in the chicks | The Indian Journal of Animal Sciences [epubs.icar.org.in]
Comparative study of ketorolac enantiomers
A Comparative Guide to the Enantiomers of Ketorolac for Researchers, Scientists, and Drug Development Professionals.
Introduction
Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) administered as a racemic mixture of its (S)- and (R)-enantiomers. The pharmacological activity of ketorolac has long been attributed to the inhibition of cyclooxygenase (COX) enzymes, a characteristic primarily of the (S)-enantiomer. However, recent discoveries have unveiled a distinct and clinically significant pharmacological profile for the (R)-enantiomer, independent of COX inhibition. This guide provides a detailed comparative analysis of the (S) and (R) enantiomers of ketorolac, presenting their divergent mechanisms of action, pharmacokinetic profiles, and therapeutic implications, supported by experimental data.
Comparative Pharmacodynamics: A Tale of Two Targets
The enantiomers of ketorolac exhibit starkly different pharmacodynamic profiles, targeting separate signaling pathways.
(S)-Ketorolac: The Potent COX Inhibitor
The analgesic and anti-inflammatory effects of racemic ketorolac are almost exclusively due to the (S)-enantiomer's potent inhibition of both COX-1 and COX-2 enzymes.[1][2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. (S)-ketorolac is a non-selective COX inhibitor, with a slightly higher preference for COX-1.[1]
(R)-Ketorolac: The Novel GTPase Inhibitor
Contrary to its historical perception as the "inactive" isomer, (R)-ketorolac possesses a novel mechanism of action. It functions as a selective, allosteric inhibitor of the Rho-family GTPases, Rac1 and Cdc42.[3][4][5][6] These small GTPases are crucial regulators of cellular processes central to cancer metastasis, such as cell adhesion, migration, and invasion.[3][6] Importantly, (S)-ketorolac shows no significant inhibitory activity against Rac1 and Cdc42.[4] This distinct activity of (R)-ketorolac has opened new avenues for its potential use as an anti-cancer therapeutic.[6]
Quantitative Data Presentation
The following tables summarize the quantitative differences in the inhibitory activities of the ketorolac enantiomers.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target Enzyme | IC50 (μM) |
| (S)-Ketorolac | rat COX-1 | 0.10[1] |
| (R)-Ketorolac | rat COX-1 | > 100[1] |
| Racemic Ketorolac | human COX-1 | 1.23[1] |
| Racemic Ketorolac | human COX-2 | 3.50[1] |
Table 2: Rac1 and Cdc42 GTPase Inhibition
| Compound | Target GTPase | EC50 (μM) |
| (R)-Ketorolac | Cdc42 | 2.58[5] |
| (R)-Ketorolac | Rac1 | 0.59[5] |
| (S)-Ketorolac | Cdc42 / Rac1 | No significant inhibition[4] |
Pharmacokinetics
The enantiomers of ketorolac also display different pharmacokinetic properties. The clearance of (S)-ketorolac is approximately twice as fast as that of the (R)-enantiomer. This results in a decreasing S/R plasma concentration ratio over time following administration of the racemic mixture. Notably, there is minimal to no in-vivo inversion of the (R)- to the (S)- form in humans.
Experimental Protocols
Chiral Separation of Ketorolac Enantiomers by HPLC
This protocol describes a method for the analytical separation of (S)- and (R)-ketorolac.
-
Method: A simple, specific, and rapid reverse-phase High-Performance Liquid Chromatography (HPLC) method is employed.[7]
-
Column: Chiral AGP column (α1-acid glycoprotein).[7]
-
Mobile Phase: A mixture of 0.1 M sodium phosphate buffer (pH 4.5) and Isopropanol in a 98:2 (v/v) ratio.[7]
-
Flow Rate: 1 mL/min.[7]
-
Detection: UV detection at 322 nm.[7]
-
Procedure:
-
Prepare a stock solution of racemic ketorolac in methanol.
-
Dilute the stock solution to the desired concentration range (e.g., 0.02–10 μg/mL) with the mobile phase.[7]
-
Inject the sample into the HPLC system.
-
The enantiomers are separated based on their differential interaction with the chiral stationary phase. The (R)-(+) enantiomer typically elutes before the (S)-(-) enantiomer.[7]
-
Quantify the individual enantiomers based on the peak area from the chromatogram.
-
In Vitro COX Inhibition Assay
This protocol provides a general outline for determining the COX inhibitory activity of the ketorolac enantiomers.
-
Method: A radiometric or enzyme immunoassay to measure the production of prostaglandins from arachidonic acid by purified COX enzymes.
-
Enzymes: Purified human recombinant COX-1 and COX-2.[1]
-
Substrate: [14C]arachidonic acid or unlabeled arachidonic acid.[1]
-
Procedure:
-
Purify and reconstitute recombinant COX-1 and COX-2 enzymes.
-
Pre-incubate the enzymes with various concentrations of the test compound (e.g., (S)-ketorolac, (R)-ketorolac) or vehicle (DMSO) for a defined period (e.g., 10 minutes).[1]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Allow the reaction to proceed for a specific time (e.g., 45 seconds) and then terminate it.[1]
-
Measure the amount of prostaglandin (e.g., PGE2) produced.
-
Calculate the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50).
-
Mandatory Visualizations
Caption: Divergent signaling pathways of (S)- and (R)-ketorolac.
Caption: Workflow for comparative bioactivity analysis.
Conclusion
The enantiomers of ketorolac are not mere mirror images but are distinct pharmacological entities with separate mechanisms of action and therapeutic potentials. (S)-Ketorolac is the established potent analgesic and anti-inflammatory agent acting via COX inhibition. In contrast, (R)-ketorolac is a novel inhibitor of the Rac1 and Cdc42 GTPases, with potential applications in oncology. This dual-activity of racemic ketorolac, where each enantiomer contributes a unique therapeutic action, underscores the importance of stereochemistry in drug design and development. Future research should focus on leveraging the distinct properties of each enantiomer to develop more targeted and effective therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R-Ketorolac Targets Cdc42 and Rac1 and Alters Ovarian Cancer Cell Behaviors Critical for Invasion and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R-ketorolac Targets Cdc42 and Rac1 and Alters Ovarian Cancer Cell Behaviors Critical for Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The R-enantiomer of ketorolac reduces ovarian cancer tumor burden in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Comparative Guide to (+)-Ketorolac Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of antibodies specific to the (+) enantiomer of Ketorolac. While direct, quantitative cross-reactivity data from manufacturers is not consistently available in the public domain, this document outlines the experimental procedures necessary to determine antibody specificity. Understanding the cross-reactivity profile is crucial for the development of accurate and specific immunoassays for (+)-Ketorolac.
Introduction to this compound and Antibody Specificity
Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that is administered as a racemic mixture of (+)-S-Ketorolac and (-)-R-Ketorolac. The analgesic and anti-inflammatory effects are primarily attributed to the (+)-S enantiomer. Consequently, the development of specific antibodies for the (+)-enantiomer is essential for pharmacokinetic studies, drug monitoring, and quality control assays.
An antibody's cross-reactivity refers to its ability to bind to molecules other than its target antigen. In the context of a this compound antibody, cross-reactivity with the (-)-R enantiomer and other structurally related NSAIDs is a critical performance parameter. High specificity is paramount to ensure that the immunoassay accurately measures the concentration of this compound without interference from its enantiomer or other compounds.
Assessing Cross-Reactivity: Experimental Approach
Due to the limited availability of public cross-reactivity data, researchers often need to perform these assessments in-house. The most common method for determining the cross-reactivity of antibodies against small molecules (haptens) like Ketorolac is the competitive enzyme-linked immunosorbent assay (ELISA) .
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a detailed methodology for determining the cross-reactivity of a this compound antibody against various compounds.
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
This compound specific antibody
-
This compound standard
-
Potential cross-reactants (e.g., (-)-R-Ketorolac, Diclofenac, Ibuprofen, Naproxen)
-
Coating antigen (this compound conjugated to a carrier protein like BSA or OVA)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate-buffered saline (PBS)
2. Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in PBS.
-
Add 100 µL of the coating antigen solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted this compound antibody for 1 hour at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
5. Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of the stop solution to each well.
6. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the concentration of this compound.
-
Determine the IC50 value for this compound (the concentration that causes 50% inhibition of the maximum signal).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Data Presentation
The calculated cross-reactivity percentages should be summarized in a table for easy comparison.
Table 1: Exemplary Cross-Reactivity Profile of a this compound Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| (+)-S-Ketorolac | Value | 100% |
| (-)-R-Ketorolac | Value | Value |
| Diclofenac | Value | Value |
| Ibuprofen | Value | Value |
| Naproxen | Value | Value |
| Aspirin | Value | Value |
Note: The values in this table are placeholders and must be determined experimentally.
Visualizing the Process
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
A Comparative Analysis of (+)-Ketorolac and Other Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Ketorolac against other commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, diclofenac, and the COX-2 selective inhibitor, celecoxib. The information presented is collated from preclinical data to assist in the evaluation of the efficacy, selectivity, and safety profiles of these agents.
Executive Summary
This compound, the S-(+) enantiomer of ketorolac, is a potent analgesic and anti-inflammatory agent.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] This guide delves into the comparative potency, selectivity for COX-1 versus COX-2, and preclinical efficacy and safety data of this compound in relation to other prominent NSAIDs.
Data Presentation: Quantitative Comparison of NSAIDs
The following tables summarize the key quantitative data for this compound and other selected NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The COX-2/COX-1 selectivity ratio is calculated from the IC50 values and indicates the drug's relative selectivity for inhibiting COX-2 over COX-1. A higher ratio suggests greater COX-2 selectivity.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound (S-enantiomer) | 0.02[3] | 0.12[3] | 6 |
| Ibuprofen | 12 | 80 | 6.67 |
| Diclofenac | 0.076 | 0.026 | 0.34 |
| Celecoxib | 82 | 6.8 | 0.08 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from multiple sources.
Table 2: Preclinical Efficacy in Animal Models
The following data represents the half-maximal effective dose (ED50) or inhibitory dose (ID50) in common preclinical models of pain and inflammation. Lower values indicate greater in vivo potency.
| NSAID | Analgesic Activity (Acetic Acid Writhing Test) ID50 (mg/kg) | Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) ID50 (mg/kg) |
| This compound | ~0.24 (as racemate) | ~0.08 (as racemate) |
| Indomethacin (Reference) | - | 5 (Inhibits 40-60% of paw weight increase)[1] |
Note: Data for this compound is often reported for the racemic mixture. The (S)-enantiomer is responsible for the majority of the activity.[1]
Table 3: Comparative Gastrointestinal Safety
The relative risk (RR) of upper gastrointestinal bleeding is a clinical measure of safety. A higher RR indicates a greater risk compared to non-users of NSAIDs.
| NSAID | Relative Risk (RR) of Upper GI Bleeding |
| Ketorolac | 24.7 |
| Piroxicam | 9.5 |
| All other NSAIDs (average) | 4.4 |
Note: Ketorolac has been shown to have a significantly higher risk of gastrointestinal complications compared to other NSAIDs.
Experimental Protocols
In Vitro COX Inhibition Assay
Objective: To determine the IC50 of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.
-
Substrate: Arachidonic acid serves as the natural substrate.
-
Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2). The amount of prostaglandin produced is quantified, typically through methods like Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is terminated.
-
The quantity of prostaglandin E2 (PGE2) produced is measured.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined from the resulting dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male or female rats (e.g., Sprague-Dawley or Wistar strains) are used.
-
Induction of Inflammation: A solution of carrageenan (typically 0.5-1% in saline) is injected into the sub-plantar region of the rat's hind paw.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.
-
The paw volume is measured before and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated group to the vehicle control group. The ID50 can be calculated from these data.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of a test compound.
Methodology:
-
Animals: Mice (e.g., Swiss albino) are used.
-
Induction of Pain: A solution of acetic acid (typically 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Procedure:
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the acetic acid injection.
-
Following acetic acid administration, the mice are placed in an observation chamber.
-
The number of writhes is counted for a specific period (e.g., 10-20 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group by comparing the number of writhes in the treated group to the vehicle control group. The ID50 can be determined from these data.
Mandatory Visualizations
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2.
Caption: Experimental workflow for the preclinical evaluation of NSAIDs.
Caption: Classification of NSAIDs based on COX selectivity.
References
- 1. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: (+)-Ketorolac Versus Opioids for Post-Operative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (+)-Ketorolac, a non-steroidal anti-inflammatory drug (NSAID), and opioids for the management of post-operative pain. The information presented is based on experimental data from clinical trials, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways of each analgesic class.
Executive Summary
Post-operative pain management remains a critical aspect of patient recovery, with opioids traditionally serving as the cornerstone of treatment. However, the significant side effects and potential for dependence associated with opioids have driven the investigation of alternative analgesics. This compound has emerged as a potent non-opioid option. This guide synthesizes clinical data to compare the analgesic efficacy, opioid-sparing effects, and side-effect profiles of this compound and commonly used opioids such as morphine and fentanyl.
Quantitative Data Comparison
The following tables summarize quantitative data from clinical trials comparing the efficacy of this compound with opioids in managing post-operative pain.
Table 1: Comparison of Post-Operative Pain Scores (Visual Analog Scale - VAS)
| Study | Drug Regimen | Mean VAS Score at Recovery/Early Post-Op | Key Findings |
| Dastan F, et al. (2020)[1][2] | Ketorolac (120 mg/24h) | 2.29 ± 2.13 | Significantly lower pain score at recovery compared to morphine.[1][2] |
| Dastan F, et al. (2020)[1][2] | Morphine (20 mg/24h) | 3.87 ± 2.27 | |
| Guerrero-Cepeda C, et al. (2005)[3] | Ketorolac (30 mg IV) | 31% of patients achieved ≥50% pain reduction at 30 min | Morphine was more efficacious in providing initial pain relief.[3] |
| Guerrero-Cepeda C, et al. (2005)[3] | Morphine (0.1 mg/kg IV) | 50% of patients achieved ≥50% pain reduction at 30 min | |
| Camu F, et al. (1996)[4] | Ketorolac (30 mg IV) | No significant difference between 30 and 150 min post-op | Fentanyl provided faster onset of pain relief.[4] |
| Camu F, et al. (1996)[4] | Fentanyl (50 µg IV) | Significantly greater pain reduction at 15 min |
Table 2: Supplemental Analgesic Consumption and Opioid-Sparing Effect
| Study | Drug Regimen | Supplemental Analgesic Required | Key Findings |
| DeAndrade JR, et al. (1997)[5] | IV-PCA Ketorolac | More supplemental morphine requested | Despite higher requests, total morphine dose was significantly lower than the morphine-only group.[5] |
| DeAndrade JR, et al. (1997)[5] | IV-PCA Morphine | Less supplemental morphine requested | |
| Guerrero-Cepeda C, et al. (2005)[3] | Ketorolac + Morphine | Required 6.5 mg less morphine on average | The addition of ketorolac to morphine demonstrated a significant opioid-sparing effect.[3] |
| Guerrero-Cepeda C, et al. (2005)[3] | Morphine alone | - | |
| Spindler JS, et al. (1993)[6] | Ketorolac | 75% required supplemental fentanyl intraoperatively | Fentanyl and combination groups required significantly less supplemental analgesia.[6] |
| Spindler JS, et al. (1993)[6] | Fentanyl | 19% required supplemental fentanyl intraoperatively | |
| Spindler JS, et al. (1993)[6] | Ketorolac + Fentanyl | 18% required supplemental fentanyl intraoperatively |
Table 3: Comparison of Common Side Effects
| Study | Drug Regimen | Incidence of Nausea/Vomiting | Incidence of Other Side Effects | Key Findings |
| DeAndrade JR, et al. (1997)[5] | IV-PCA Ketorolac | Lower incidence | Lower incidence of pruritus | Ketorolac was associated with a lower incidence of common opioid-related side effects.[5] |
| DeAndrade JR, et al. (1997)[5] | IV-PCA Morphine | Higher incidence | Higher incidence of pruritus | |
| Chen JQ, et al. (2015)[7] | Ketorolac + Fentanyl PCA | Lower incidence of PONV (Postoperative Nausea and Vomiting) | - | The combination group showed fewer side effects with adequate analgesia.[7] |
| Chen JQ, et al. (2015)[7] | Fentanyl PCA alone | Higher incidence of PONV | - | |
| Dastan F, et al. (2020)[2] | Ketorolac | No significant difference in side effects compared to morphine | Increased risk of bleeding (291.57 ± 266.10 ml vs 169.35 ± 98.89 ml in morphine group) | Ketorolac demonstrated a comparable side effect profile to morphine, with the exception of bleeding risk.[2] |
| Dastan F, et al. (2020)[2] | Morphine | - | - |
Experimental Protocols
This section details a representative experimental methodology from a double-blind, randomized controlled trial comparing intravenous this compound and Morphine for post-operative pain.
Study Design: A prospective, randomized, double-blind, active-controlled clinical trial.
Patient Population: Adult patients scheduled for elective surgery under general anesthesia with an anticipated need for post-operative analgesia.
Randomization and Blinding:
-
Patients are randomly assigned to one of two treatment groups: the Ketorolac group or the Morphine group.
-
The study is double-blinded, meaning neither the patients nor the healthcare professionals administering the treatment and assessing the outcomes are aware of the treatment allocation.
Intervention:
-
Ketorolac Group: Receives a standardized intravenous dose of this compound (e.g., 30 mg) at a specified time point, typically before the end of surgery.
-
Morphine Group: Receives a standardized intravenous dose of morphine (e.g., 0.1 mg/kg) at the same time point as the ketorolac group.
Post-Operative Pain Assessment:
-
Upon arrival in the Post-Anesthesia Care Unit (PACU), patients' pain levels are assessed using a 100-mm Visual Analog Scale (VAS), where 0 represents "no pain" and 100 represents "the worst imaginable pain."
-
Pain assessments are repeated at regular intervals (e.g., every 15 minutes for the first hour, then hourly for the next four hours).
Rescue Analgesia:
-
If a patient's VAS score remains above a predetermined threshold (e.g., > 40 mm) despite the initial analgesic dose, rescue medication is administered.
-
The rescue medication is typically an opioid (e.g., intravenous morphine) administered in small, incremental doses until adequate pain relief is achieved (e.g., VAS score ≤ 40 mm).
-
The total amount of rescue medication consumed by each patient is recorded.
Data Collection:
-
Primary outcome measures include VAS pain scores at various time points and total consumption of rescue analgesia.
-
Secondary outcome measures include the incidence and severity of side effects such as nausea, vomiting, sedation, and dizziness. Vital signs are also monitored throughout the study period.
Statistical Analysis:
-
Statistical tests (e.g., t-tests, chi-square tests) are used to compare the outcomes between the two treatment groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and opioids are mediated by distinct signaling pathways.
This compound: Inhibition of the Cyclooxygenase (COX) Pathway
This compound is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Caption: Mechanism of action of this compound.
Opioids: Activation of Opioid Receptor Signaling
Opioids exert their analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems. The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Opioid receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and an opioid for post-operative pain management.
Caption: A typical clinical trial workflow.
Conclusion
The evidence from clinical trials suggests that this compound is an effective analgesic for post-operative pain, demonstrating comparable efficacy to opioids in some scenarios and a significant opioid-sparing effect. While opioids may offer a faster onset of analgesia, this compound is associated with a lower incidence of common opioid-related side effects such as nausea, vomiting, and pruritus. However, the potential for increased bleeding with ketorolac warrants consideration. The choice between this compound and opioids for post-operative pain management should be based on a comprehensive assessment of the individual patient's clinical status, the type of surgery performed, and the desired balance between analgesic efficacy and the risk of adverse effects. Further research is warranted to explore the optimal dosing and timing of this compound administration to maximize its analgesic and opioid-sparing benefits while minimizing potential risks.
References
- 1. A comparative study of the analgesic effects of intravenous ketorolac, paracetamol, and morphine in patients undergoing video-assisted thoracoscopic surgery: A double-blind, active-controlled, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Analgesic Effects of Intravenous Ketorolac, Paracetamol, and Morphine in Patients Undergoing Video-assisted Thoracoscopic Surgery: A Double-blind, Active-controlled, Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of morphine, ketorolac, and their combination for postoperative pain: results from a large, randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketorolac versus fentanyl for postoperative pain management in outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of morphine and ketorolac for intravenous patient-controlled analgesia in postoperative cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of ketorolac and fentanyl during outpatient gynecologic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduced side effects and improved pain management by continuous ketorolac infusion with patient-controlled fentanyl injection compared with single fentanyl administration in pelviscopic gynecologic surgery: a randomized, double-blind, controlled study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Potency of (+)-Ketorolac Versus Other COX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of (+)-Ketorolac against other cyclooxygenase (COX) inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative efficacy of these anti-inflammatory agents in preclinical models.
Executive Summary
This compound, the S-enantiomer, is a potent non-steroidal anti-inflammatory drug (NSAID) that demonstrates significant analgesic and anti-inflammatory effects in various in vivo models. Preclinical data indicates that the biological activity of racemic ketorolac is primarily attributable to the (+)-enantiomer.[1] When compared to other COX inhibitors, this compound consistently exhibits high potency. This guide summarizes the available quantitative data, details the experimental methodologies used to generate this data, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Comparison of In Vivo Potency
The in vivo potency of this compound and other COX inhibitors is typically assessed using animal models of pain and inflammation. The tables below summarize the 50% inhibitory dose (ID50) or 50% effective dose (ED50) values from key studies. A lower value indicates higher potency.
Table 1: Anti-Inflammatory and Analgesic Potency in Rats
| Compound | Carrageenan-Induced Paw Edema (ID50, mg/kg) | Carrageenan-Induced Paw Hyperalgesia (ID50, mg/kg) | Acetic Acid-Induced Writhing (ID50, mg/kg) |
| (S)-Ketorolac | 0.08 | 0.29 | 0.24 |
| (R,S)-Ketorolac | 0.08 | 0.29 | 0.24 |
| Indomethacin | >1.0 | 1.9 | 0.9 |
| Diclofenac Sodium | 1.1 | 3.6 | 1.5 |
| Celecoxib | >10 | >10 | >10 |
Data from Jett et al., 1999. All drugs were administered orally.[2]
Table 2: Analgesic and Anti-inflammatory Potency in Rodents
| Compound | Pain Model | Species | Administration | ED50 (mg/kg) |
| Ketorolac | Acetic Acid-Induced Writhing | Mouse | Oral | 0.1-0.32 |
| Randall-Selitto Test (Brewer's Yeast) | Rat | Oral | ~0.1 | |
| Carrageenan-Induced Edema | Rat | Oral | 0.5 | |
| Lonazolac | Acetic Acid-Induced Writhing | Mouse | Oral | 0.21 |
| Randall-Selitto Test (Brewer's Yeast) | Rat | Oral | 0.05 | |
| Carrageenan-Induced Edema | Rat | Oral | 0.3 |
Data collated from various studies. Direct comparison should be made with caution due to potential variations in experimental protocols.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Carrageenan-Induced Paw Edema in the Rat
This model is widely used to assess the anti-inflammatory activity of test compounds.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds or vehicle are administered orally or intraperitoneally at a specified time (e.g., 1 hour) before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ID50 is then determined, representing the dose that causes a 50% reduction in edema.
Acetic Acid-Induced Writhing in Mice
This model is used to evaluate the peripheral analgesic activity of test compounds.
-
Animals: Male Swiss albino mice (20-25g) are commonly used.
-
Induction of Writhing: An intraperitoneal injection of 0.6% v/v acetic acid solution (10 mL/kg) is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Drug Administration: The test compounds or vehicle are administered orally or intraperitoneally, typically 30-60 minutes before the acetic acid injection.
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes is counted for a set period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ID50, the dose that produces a 50% reduction in the number of writhes, is then determined.
Randall-Selitto Test in Rats
This model assesses mechanical hyperalgesia by measuring the pain threshold in response to a mechanical stimulus on an inflamed paw.
-
Animals: Male Sprague-Dawley rats (180-220g) are often used.
-
Induction of Inflammation: Inflammation is induced by injecting a substance like Brewer's Yeast suspension into the plantar surface of the rat's hind paw.
-
Drug Administration: Test compounds or vehicle are administered at various time points before the pain threshold measurement.
-
Measurement of Pain Threshold: An analgesy-meter is used to apply a linearly increasing pressure to the inflamed paw. The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold.
-
Data Analysis: The increase in pain threshold (analgesic effect) is measured over time. The ED50 can be calculated based on the dose-dependent increase in the pain threshold at the time of peak effect.[3]
Visualizations
COX Inhibition and Prostaglandin Synthesis Pathway
Caption: Mechanism of action of NSAIDs like this compound.
Experimental Workflow for In Vivo Potency Assessment
Caption: Workflow for assessing in vivo potency of COX inhibitors.
References
Comparative Pharmacokinetics of (+)-Ketorolac Across Species: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of (+)-Ketorolac, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, across various species. Understanding the species-specific differences in drug absorption, distribution, metabolism, and excretion is crucial for preclinical to clinical translation in drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes a typical experimental workflow.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound exhibit considerable variability across different species. The following table summarizes key parameters from published studies. It is important to note that experimental conditions such as the route of administration and dose can significantly influence these values.
| Species | Dose | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Clearance (CL) | Volume of Distribution (Vd) |
| Human | 15 mg (+)-R KT | Oral | - | - | - | 3.62 ± 0.79 | 19.0 ± 5.0 (ml h⁻¹ kg⁻¹) | 0.075 ± 0.014 (l kg⁻¹) |
| Calf | 2 mg/kg (racemic) | Intravenous | - | - | - | 5.9 ± 5.1 | 0.0470 ± 0.0370 (L/h/kg) | - |
| Calf | 8 mg/kg (racemic) | Oral | - | - | - | 14.77 ± 3.08 | - | - |
| Rat | 3.2 mg/kg (racemic) | Oral (Kidney) | ~1.5 | ~0.5 | ~5 | ~2 | - | - |
| Rat | 3.2 mg/kg (racemic) | Oral (Liver) | ~1.2 | ~0.5 | ~3 | ~1.5 | - | - |
| Mouse | - | Oral | Data on interconversion, specific (+)R-KT parameters not detailed | - | - | - | - | - |
| Dog | 0.5 mg/kg (racemic) | Intravenous | - | - | 6.08 ± 3.28 | 10.95 ± 7.06 | 92.66 ± 84.49 (mL/h/kg) | 1030.09 ± 620.50 (mL/kg) |
| Cat | 0.5 mg/kg (racemic) | Intravenous | - | - | - | 4.14 ± 1.18 | 56.8 ± 33.1 (mL/h/kg) | 323.9 ± 115.7 (mL/kg) |
| Rabbit | 250 µg | Intravitreal | 156.2 ± 20.74 (vitreous) | 0.5 | 866.1 ± 52.67 (retina-choroid) | 3.09 | - | - |
| Monkey | - | - | Generally similar kinetics to humans | - | - | - | - | - |
Note: Data for some species are for the racemic mixture, as separate data for the (+)-enantiomer was not always available. The analgesic activity of Ketorolac primarily resides in the S-(-) enantiomer, while the R-(+) enantiomer is largely inactive.[1] Kinetic parameters can also be tissue-specific, as shown in the rat data.[1] Species- and dose-dependent interconversion between enantiomers has been observed, particularly in mice and rats.[2]
Experimental Protocols
The data presented in this guide are derived from various studies, each with specific methodologies. Below are generalized experimental protocols that represent the common procedures used in these pharmacokinetic studies.
In Vivo Animal Studies (General Protocol)
-
Animal Models: Studies have utilized various species, including Wistar rats (200 ± 20 g), calves, New Zealand white rabbits, dogs, and cats.[1][3][4][5][6][7] Animals are typically allowed to acclimate and are fasted overnight before drug administration.[8]
-
Drug Administration:
-
Oral (PO): A single dose of Ketorolac (e.g., 3.2 mg/kg racemic mixture in rats) is administered via oral gavage.[1]
-
Intravenous (IV): A single bolus of Ketorolac (e.g., 2 mg/kg in calves, 0.5 mg/kg in dogs and cats) is administered intravenously.[3][5][6][7]
-
Intramuscular (IM): A single bolus injection is administered.[9]
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 10, 20, 30, 40, 50, 60, 75, and 90 minutes, and 2, 4, 6, 8, 10, 12, and 24 hours) after dosing.[8] Plasma or serum is separated by centrifugation and stored frozen (e.g., at -20°C) until analysis.[8] For tissue distribution studies, animals are euthanized at various time points, and organs of interest are harvested.[1]
-
Bioanalytical Method:
-
Sample Preparation: Plasma, serum, or tissue homogenates are typically subjected to a protein precipitation or solid-phase extraction step to isolate the drug.[6][7]
-
Chromatographic Separation: The concentrations of Ketorolac enantiomers are determined using a stereoselective high-performance liquid chromatography (HPLC) assay.[3][10] This often involves a chiral stationary phase or derivatization to form diastereomers that can be separated on a standard HPLC column.[2]
-
Detection: An ultraviolet (UV) detector is commonly used for quantification, with the wavelength set to around 322 nm.[1]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[3][6]
Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow of a typical comparative pharmacokinetic study of this compound.
Signaling Pathway: Mechanism of Action of Ketorolac
Caption: Ketorolac's non-selective inhibition of COX-1 and COX-2 enzymes.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Chiral kinetics and dynamics of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetics of ketorolac in calves after a single intravenous and oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic comparison of ketorolac after intracameral, intravitreal, and suprachoroidal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and perioperative efficacy of intravenous ketorolac in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacokinetics of ketorolac enantiomers following intramuscular administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Safety Operating Guide
Proper Disposal of (+)-Ketorolac: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of (+)-Ketorolac is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste in a laboratory setting. Adherence to these procedures minimizes environmental impact and ensures compliance with relevant regulations.
Waste Management and Disposal Overview
This compound, a non-steroidal anti-inflammatory drug (NSAID), is not classified as a federally controlled substance by the Drug Enforcement Administration (DEA). However, it is considered a pharmaceutical waste that requires proper disposal to prevent environmental contamination.[1][2][3] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies.[1][2]
All waste containing this compound must be managed in accordance with local, state, and federal regulations.[4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and approved waste management vendors.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and institutional policies, the following table summarizes key characteristics of this compound waste.
| Parameter | Guideline | Citation |
| Waste Classification | Non-controlled pharmaceutical waste. May be considered hazardous waste depending on the formulation and local regulations. | [1][2][4] |
| Primary Disposal Method | Incineration by a licensed hazardous waste management facility. | [4] |
| Container Type | Clearly labeled, leak-proof containers designated for pharmaceutical or chemical waste. Use color-coded bins where applicable (e.g., blue or white for non-RCRA pharmaceuticals, black for RCRA hazardous waste). | [5][6] |
| Spill Cleanup Residue | All materials used to clean up spills (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste. | [7] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the disposal of various forms of this compound waste generated in a laboratory.
Waste Segregation and Collection
Proper segregation of waste is the first and most critical step to ensure safe and compliant disposal.
-
Pure this compound (Solid):
-
Collect unwanted or expired pure this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
The container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
-
This compound Solutions:
-
Collect aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
Do not mix with other incompatible chemical wastes.
-
Label the container with the contents, including all chemical components and their approximate concentrations.
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Items such as gloves, pipette tips, vials, and other materials that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Sharps, such as needles and syringes, must be placed in a puncture-resistant sharps container that is also labeled for hazardous chemical waste.
-
Spill Management
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the area and contact your institution's EHS department.
-
Wear Appropriate PPE: At a minimum, this should include safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Clean the Area: Carefully sweep or wipe up the absorbed material and place it in a designated hazardous waste container. Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[7]
Storage of Waste
Store all this compound waste in a designated, secure area away from general laboratory traffic. Ensure that all containers are properly sealed and labeled. Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Waste Pickup and Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound waste through a third-party vendor without institutional approval. The EHS department will work with a licensed waste management contractor for proper transportation and disposal, which is typically incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. ebsalabama.com [ebsalabama.com]
- 3. Ketorolac - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. trihazsolutions.com [trihazsolutions.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. nkfr.org [nkfr.org]
Personal protective equipment for handling (+)-Ketorolac
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Ketorolac, a non-steroidal anti-inflammatory drug (NSAID), including operational procedures and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Chemical splash goggles are recommended. A face shield may be necessary when a splash hazard exists.[2][3][4] |
| Skin Protection | Gloves | Impervious disposable gloves (e.g., Nitrile) are recommended. Double gloving may be appropriate for bulk processing.[4] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation occurs, use a NIOSH/MSHA approved respirator.[2] In case of inadequate ventilation, wear respiratory protection.[3] |
First Aid Measures
In the event of exposure to this compound, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the skin with soap and plenty of water for 15 to 20 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3] |
| Inhalation | Remove the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | If the person is conscious, flush their mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3] |
Safe Handling and Storage Protocol
Engineering Controls:
-
Use in a well-ventilated area.[1]
-
Process enclosures, local exhaust ventilation, or a biosafety cabinet/fume hood should be used to control airborne levels.[3]
-
Ensure that eyewash stations and safety showers are close to the workstation.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing and Transfer:
-
Solution Preparation (if applicable):
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Handle solutions over a spill tray.
-
-
Post-Handling:
Storage:
-
Store in original, tightly sealed containers.[1]
-
Keep in a cool, dry, well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
Protect from light.
Spill and Disposal Plan
Spill Cleanup:
-
Minor Spills:
-
Major Spills:
Disposal: this compound and its container must be disposed of as hazardous waste.[1] All waste disposal must comply with local, state, and federal regulations.[1]
-
Unused Material:
-
Consult with a licensed professional waste disposal service to dispose of this material.
-
-
Empty Containers:
-
General Guidance:
-
Do not allow wash water from cleaning or process equipment to enter drains.[1]
-
The best way to dispose of unneeded medicine is through a drug take-back program.[5][6] If not available, mix the medicine with an undesirable substance like coffee grounds or kitty litter, place it in a sealed plastic bag, and throw it in the trash.[5][6]
-
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
